HS014
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(3S)-3-[[(2S)-2-[[(2S)-1-[(2S)-1-[(4R,10S,13S,16R,19S,22S,25R)-25-acetamido-13-(3-carbamimidamidopropyl)-22-(2-carboxyethyl)-19-(1H-imidazol-4-ylmethyl)-10-(1H-indol-3-ylmethyl)-16-(naphthalen-2-ylmethyl)-6,9,12,15,18,21,24-heptaoxo-1,2-dithia-5,8,11,14,17,20,23-heptazacyclohexacosane-4-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-6-aminohexanoyl]amino]-4-amino-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C71H94N20O17S2/c1-38(92)81-53-35-109-110-36-54(69(107)91-26-10-18-56(91)70(108)90-25-9-17-55(90)68(106)85-46(15-6-7-23-72)62(100)86-49(60(73)98)31-59(96)97)82-57(93)34-79-61(99)51(29-42-32-78-45-14-5-4-13-44(42)45)88-63(101)47(16-8-24-77-71(74)75)83-65(103)50(28-39-19-20-40-11-2-3-12-41(40)27-39)87-66(104)52(30-43-33-76-37-80-43)89-64(102)48(84-67(53)105)21-22-58(94)95/h2-5,11-14,19-20,27,32-33,37,46-56,78H,6-10,15-18,21-26,28-31,34-36,72H2,1H3,(H2,73,98)(H,76,80)(H,79,99)(H,81,92)(H,82,93)(H,83,103)(H,84,105)(H,85,106)(H,86,100)(H,87,104)(H,88,101)(H,89,102)(H,94,95)(H,96,97)(H4,74,75,77)/t46-,47-,48-,49-,50+,51-,52-,53-,54-,55-,56-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRGDPINZISNYJL-VMAVSDBDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CSSCC(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCC(=O)O)CC2=CNC=N2)CC3=CC4=CC=CC=C4C=C3)CCCNC(=N)N)CC5=CNC6=CC=CC=C65)C(=O)N7CCCC7C(=O)N8CCCC8C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H]1CSSC[C@H](NC(=O)CNC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC1=O)CCC(=O)O)CC2=CNC=N2)CC3=CC4=CC=CC=C4C=C3)CCCNC(=N)N)CC5=CNC6=CC=CC=C65)C(=O)N7CCC[C@H]7C(=O)N8CCC[C@H]8C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)O)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C71H94N20O17S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1563.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of HS014: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
HS014 is a potent and selective synthetic peptide antagonist of the melanocortin-4 receptor (MC4R). Its mechanism of action is centered on the competitive blockade of this G protein-coupled receptor, which is a key regulator of energy homeostasis and nociception. By inhibiting the binding of endogenous agonists such as α-melanocyte-stimulating hormone (α-MSH), this compound disinhibits downstream signaling pathways, leading to physiological effects such as increased food intake and potentiation of opioid analgesia. This document provides a comprehensive overview of the mechanism of action of this compound, including its binding affinity, signaling pathways, and effects in key preclinical models. Detailed experimental protocols and quantitative data are presented to facilitate further research and development.
Introduction
The melanocortin system plays a crucial role in regulating various physiological processes, including energy balance, inflammation, and sexual function. The melanocortin-4 receptor (MC4R) is predominantly expressed in the central nervous system and is a critical component of the leptin-melanocortin pathway that governs appetite and energy expenditure. The discovery of selective ligands for melanocortin receptor subtypes has been instrumental in elucidating their specific functions. This compound, a cyclic peptide analogue of MSH, was the first identified selective antagonist for the MC4R[1]. Its high affinity and selectivity have made it an invaluable tool for investigating the physiological roles of the MC4R.
Mechanism of Action: MC4R Antagonism
The primary mechanism of action of this compound is its competitive antagonism at the MC4R. This compound binds to the receptor with high affinity, thereby preventing the binding and action of the endogenous agonist α-MSH. This blockade of MC4R signaling is the foundation for the observed physiological effects of this compound.
Binding Affinity and Selectivity
This compound exhibits high selectivity for the human MC4R over other melanocortin receptor subtypes (MC1R, MC3R, and MC5R). The binding affinities, expressed as inhibition constants (Ki), are summarized in the table below.
| Receptor Subtype | Ki (nM) | Reference |
| Human MC4R | 3.16 | [2] |
| Human MC1R | 108 | [2] |
| Human MC3R | 54.4 | [2] |
| Human MC5R | 694 | [2] |
Table 1: Binding Affinity (Ki) of this compound for Human Melanocortin Receptors.
Signaling Pathways
The MC4R is a G protein-coupled receptor that primarily signals through the Gαs subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). By antagonizing the MC4R, this compound prevents this α-MSH-induced cAMP production.
In Vivo Pharmacology
The antagonism of central MC4R by this compound leads to distinct and measurable behavioral and physiological outcomes in animal models.
Effects on Food Intake
This compound has been shown to dose-dependently increase food intake in free-feeding rats, providing strong evidence for a tonic inhibitory role of the central melanocortin system on feeding behavior.
| Dose (nmol, ICV) | Cumulative Food Intake (g) at 1h (Mean ± SEM) | Cumulative Food Intake (g) at 4h (Mean ± SEM) | Reference |
| Vehicle | ~0.5 ± 0.1 | ~1.0 ± 0.2 | |
| 0.33 | ~1.2 ± 0.2 | ~1.8 ± 0.3 | |
| 1.0 | ~1.8 ± 0.3 | ~2.5 ± 0.4 | |
| 3.3 | ~2.0 ± 0.3 | ~3.0 ± 0.5* |
*Table 2: Effect of Intracerebroventricular (ICV) Administration of this compound on Cumulative Food Intake in Rats. p < 0.05 compared to vehicle.
Modulation of Morphine-Induced Analgesia
This compound potentiates the antinociceptive effects of morphine without significantly altering its effect on locomotor activity. This suggests that blockade of MC4R can enhance the therapeutic efficacy of opioids in pain management.
| Treatment | Morphine ED50 for Antinociception (mg/kg, i.p.) | Fold Shift | Reference |
| Morphine alone | ~10 | - | |
| Morphine + this compound | ~5 | 2-fold leftward shift |
Table 3: Effect of this compound on the Antinociceptive Potency of Morphine in Mice (Hot Plate Test).
Experimental Protocols
Radioligand Binding Assay for MC4R
This protocol is adapted from studies characterizing novel melanocortin receptor ligands.
-
Cell Culture and Membrane Preparation: HEK293 cells stably expressing the human MC4R are cultured and harvested. Cell membranes are prepared by homogenization and centrifugation.
-
Binding Assay: Membranes are incubated with a constant concentration of a radiolabeled ligand (e.g., [¹²⁵I]NDP-MSH) and varying concentrations of the competing ligand (this compound).
-
Incubation and Separation: The binding reaction is allowed to reach equilibrium. Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Data Analysis: The radioactivity retained on the filters is quantified using a gamma counter. The IC50 value is determined by non-linear regression analysis of the competition binding curve, and the Ki value is calculated using the Cheng-Prusoff equation.
Intracerebroventricular (ICV) Cannulation and Injection
This protocol is standard for central administration of compounds in rodents.
-
Surgical Procedure: Rats are anesthetized, and a guide cannula is stereotaxically implanted into the lateral cerebral ventricle. Animals are allowed to recover for at least one week.
-
Injection Procedure: For acute studies, this compound or vehicle is dissolved in sterile saline and injected in a small volume (e.g., 5 µl) through an injection cannula inserted into the guide cannula.
-
Behavioral Observation: Immediately following the injection, animals are returned to their home cages, and food intake is measured at specified time points.
Hot Plate Test for Antinociception
This is a standard behavioral assay for assessing thermal nociception.
-
Apparatus: A hot plate apparatus is maintained at a constant temperature (e.g., 55°C).
-
Procedure: A mouse is placed on the hot plate, and the latency to exhibit a nociceptive response (e.g., licking a hind paw or jumping) is recorded. A cut-off time is set to prevent tissue damage.
-
Drug Administration: Animals are pre-treated with this compound (i.c.v.) followed by morphine (i.p.) at specified times before the test.
-
Data Analysis: The latency to respond is measured, and the percentage of maximal possible effect (%MPE) is often calculated. Dose-response curves are generated to determine the ED50 of the analgesic.
cAMP Functional Assay
This assay determines the functional antagonist activity of this compound.
-
Cell Culture: Cells expressing MC4R are plated in multi-well plates.
-
Assay Procedure: Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Cells are then treated with a fixed concentration of an agonist (α-MSH) in the presence of varying concentrations of the antagonist (this compound).
-
cAMP Measurement: After incubation, cells are lysed, and the intracellular cAMP concentration is determined using a competitive immunoassay (e.g., ELISA or HTRF).
-
Data Analysis: The ability of this compound to inhibit the agonist-induced cAMP production is quantified, and the IC50 for antagonism is determined.
Conclusion
This compound is a well-characterized, potent, and selective antagonist of the MC4R. Its mechanism of action, involving the direct blockade of MC4R and subsequent inhibition of the cAMP signaling pathway, has been robustly demonstrated through in vitro and in vivo studies. The data presented in this guide highlight the utility of this compound as a research tool for dissecting the roles of the MC4R in energy homeostasis, pain modulation, and other physiological processes. The detailed experimental protocols provided herein serve as a resource for researchers aiming to further investigate the therapeutic potential of MC4R antagonism.
References
HS014: A Potent and Selective MC4R Antagonist - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
HS014 is a synthetic peptide that has garnered significant attention in the field of metabolic research and drug development due to its potent and selective antagonist activity at the melanocortin-4 receptor (MC4R). The MC4R is a G-protein coupled receptor predominantly expressed in the central nervous system, where it plays a pivotal role in regulating energy homeostasis, food intake, and body weight. Dysregulation of the MC4R signaling pathway is implicated in obesity and other metabolic disorders. This technical guide provides an in-depth overview of this compound, including its binding profile, mechanism of action, and key experimental data.
Data Presentation
Table 1: Binding Affinity of this compound for Human Melanocortin Receptors
The selectivity of this compound for the human MC4R over other melanocortin receptor subtypes is a key characteristic that makes it a valuable research tool. The binding affinities (Ki) presented below were determined using competitive radioligand binding assays.
| Receptor Subtype | Ki (nM) | Reference |
| MC1R | 108 | |
| MC3R | 54.4 | |
| MC4R | 3.16 | |
| MC5R | 694 |
Note: A lower Ki value indicates a higher binding affinity. The data clearly demonstrates that this compound has a significantly higher affinity for MC4R compared to MC1R, MC3R, and MC5R, highlighting its selectivity.
Table 2: In Vivo Effects of this compound on Food Intake and Body Weight in Rats
Intracerebroventricular (i.c.v.) administration of this compound has been shown to have a profound impact on feeding behavior and body weight in rat models.
| Study Parameter | Observation | Dosage and Administration | Reference |
| Food Intake | Significant increase in food intake. | i.c.v. injection | |
| Body Weight | Increase in body weight with chronic administration. | i.c.v. injection |
Signaling Pathways and Mechanisms of Action
The melanocortin-4 receptor primarily signals through the Gs alpha subunit (Gαs) pathway, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This signaling cascade ultimately activates Protein Kinase A (PKA), which phosphorylates downstream targets to mediate the physiological effects of MC4R activation, such as reduced food intake.
This compound acts as a competitive antagonist at the MC4R. By binding to the receptor, it prevents the binding of endogenous agonists like α-melanocyte-stimulating hormone (α-MSH), thereby inhibiting the downstream signaling cascade. This blockade of the MC4R pathway leads to an increase in food intake and body weight.
Caption: MC4R signaling pathway and the antagonistic action of this compound.
Experimental Protocols
Competitive Radioligand Binding Assay
This protocol is used to determine the binding affinity (Ki) of a test compound (e.g., this compound) for a specific receptor (e.g., MC4R).
Caption: Workflow for a competitive radioligand binding assay.
Methodology:
-
Membrane Preparation: Cell membranes expressing the human melanocortin receptor of interest are prepared from cultured cells.
-
Incubation: The membranes are incubated in a buffer solution containing a fixed concentration of a radiolabeled ligand (e.g., [¹²⁵I]-NDP-MSH) and varying concentrations of the unlabeled test compound (this compound).
-
Separation: The incubation mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: The radioactivity retained on the filter is measured using a gamma counter.
-
Data Analysis: The amount of bound radioligand is plotted against the concentration of the test compound to generate a competition curve. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
In Vivo Food Intake Study in Rats
This protocol describes the procedure for assessing the effect of this compound on food intake following intracerebroventricular (i.c.v.) administration in rats.
An In-depth Technical Guide to the Discovery and Development of HS014
Introduction
HS014 is a potent and selective antagonist of the melanocortin-4 receptor (MC4R), a G protein-coupled receptor primarily expressed in the central nervous system. The MC4R plays a pivotal role in the regulation of energy homeostasis, appetite, and body weight. Its endogenous agonist, α-melanocyte-stimulating hormone (α-MSH), signals satiety, while the inverse agonist, agouti-related peptide (AgRP), promotes food intake. Due to its critical role in energy balance, the MC4R has emerged as a significant therapeutic target for metabolic disorders. This compound, a synthetic cyclic peptide analog of MSH, has been instrumental in elucidating the physiological functions of the MC4R and holds potential for therapeutic applications where antagonism of this receptor is desired, such as in the treatment of cachexia and certain types of pain. This guide provides a comprehensive overview of the discovery, development, and pharmacological characterization of this compound.
Discovery and Structure-Activity Relationship
The discovery of this compound was a result of systematic structure-activity relationship (SAR) studies on melanocyte-stimulating hormone (MSH) analogs. The goal was to develop selective ligands for the melanocortin receptor subtypes to better understand their individual physiological roles.
The general approach to developing MSH analogs involves modifications of the peptide backbone and side chains to alter binding affinity and efficacy at the different melanocortin receptors. This often includes cyclization of the peptide to constrain its conformation, which can lead to increased receptor selectivity and stability.
While a detailed, step-by-step synthesis protocol for every analog in the development pipeline is not publicly available, the general methodology for the synthesis of such cyclic peptides involves solid-phase peptide synthesis (SPPS).
General Synthesis and Purification Protocol for Cyclic Peptides like this compound:
Solid-Phase Peptide Synthesis (SPPS):
-
Resin Preparation: A suitable resin, such as Rink amide resin, is used as the solid support. The first amino acid is coupled to the resin.
-
Peptide Chain Elongation: The peptide chain is assembled in a stepwise manner by the sequential addition of Fmoc-protected amino acids. Each cycle consists of:
-
Fmoc Deprotection: Removal of the Fmoc protecting group from the N-terminus of the growing peptide chain using a solution of piperidine in a suitable solvent like N,N-dimethylformamide (DMF).
-
Washing: Thorough washing of the resin with DMF to remove excess piperidine and by-products.
-
Amino Acid Coupling: Activation and coupling of the next Fmoc-protected amino acid using a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIEA).
-
Washing: Washing the resin with DMF to remove unreacted reagents.
-
-
Cleavage from Resin: Once the linear peptide sequence is assembled, it is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and various scavengers to prevent side reactions.
-
Cyclization: The linear peptide is cyclized in solution. This is often achieved by forming a disulfide bond between two cysteine residues or by forming a lactam bridge. The reaction is performed under high dilution to favor intramolecular cyclization over intermolecular polymerization.
-
Purification: The crude cyclic peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The final product is characterized by mass spectrometry and analytical HPLC to confirm its identity and purity.
The development of this compound likely involved the synthesis and screening of numerous MSH analogs with modifications at key positions to enhance MC4R antagonist activity and selectivity over other melanocortin receptors.
Pharmacological Profile
In Vitro Pharmacology
This compound exhibits high affinity and selectivity for the human melanocortin-4 receptor. Its binding affinity has been determined through competitive radioligand binding assays.
Table 1: In Vitro Binding Affinity of this compound at Human Melanocortin Receptors
| Receptor Subtype | Ki (nM) |
| MC1R | 108 |
| MC3R | 54.4 |
| MC4R | 3.16 |
| MC5R | 694 |
Data compiled from publicly available sources.
The functional activity of this compound as an antagonist has been confirmed in cell-based assays measuring second messenger signaling, such as cyclic AMP (cAMP) accumulation. As an antagonist, this compound blocks the increase in intracellular cAMP induced by MC4R agonists like α-MSH.
Experimental Protocol: In Vitro cAMP Assay
This protocol describes a general method for assessing the antagonist activity of this compound at the MC4R by measuring its ability to inhibit agonist-induced cAMP production.
Materials:
-
HEK293 cells stably expressing the human MC4R.
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Assay buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA).
-
This compound.
-
MC4R agonist (e.g., α-MSH).
-
cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based).
-
384-well white microplates.
Procedure:
-
Cell Seeding: Seed the HEK293-hMC4R cells into 384-well plates at an appropriate density and incubate overnight to allow for cell attachment.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Also, prepare a solution of the MC4R agonist at a concentration that elicits a submaximal response (e.g., EC80).
-
Antagonist Incubation: Remove the cell culture medium and add the diluted this compound solutions to the cells. Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
Agonist Stimulation: Add the MC4R agonist solution to the wells containing this compound and incubate for another defined period (e.g., 30 minutes) at 37°C. Include control wells with agonist alone (for maximal stimulation) and buffer alone (for basal levels).
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP levels against the concentration of this compound. The concentration of this compound that inhibits 50% of the agonist-induced cAMP response (IC50) is determined by non-linear regression analysis.
Pharmacokinetics
Detailed pharmacokinetic data for this compound in various species is not extensively published in a consolidated format. The following table represents a template for the type of ADME (Absorption, Distribution, Metabolism, Excretion) data that would be generated during preclinical development.
Table 2: Representative Pharmacokinetic Profile of a Peptide-based Drug (Data for this compound is not fully available)
| Parameter | Value | Species | Route of Administration | Notes |
| Absorption | ||||
| Bioavailability | Low | Rat | Oral | Peptides generally have poor oral bioavailability. |
| Tmax | Not Available | |||
| Distribution | ||||
| Volume of Distribution (Vd) | Not Available | |||
| Protein Binding | Not Available | |||
| Metabolism | ||||
| Primary Route | Proteolytic degradation | In vitro | Peptides are typically metabolized by proteases. | |
| Major Metabolites | Not Available | |||
| Excretion | ||||
| Clearance (CL) | Not Available | |||
| Half-life (t1/2) | Not Available | |||
| Major Route of Excretion | Not Available |
This table is for illustrative purposes. Specific ADME data for this compound is limited in the public domain.
In Vivo Pharmacology
Preclinical studies in animal models have been crucial in characterizing the physiological effects of this compound. These studies have primarily focused on its role in appetite regulation and pain modulation.
Effects on Food Intake
Central administration of this compound has been shown to increase food intake in rats. This effect is consistent with its role as an antagonist of the MC4R, which is known to mediate anorexigenic signals.
Table 3: Effect of Intracerebroventricular (ICV) Administration of this compound on Food Intake in Rats
| Dose (nmol, ICV) | Food Intake (g) at 1 hour | Food Intake (g) at 4 hours |
| Vehicle | ~0.5 | ~1.0 |
| 0.33 | Increased | Increased |
| 1.0 | Significantly Increased | Significantly Increased |
| 3.3 | Significantly Increased | Significantly Increased |
| 10 | Decreased (sedation) | Increased |
Data represents a summary of findings from published studies. Actual values may vary between experiments.
Experimental Protocol: In Vivo Food Intake Study in Rats
This protocol outlines a general procedure for assessing the effect of centrally administered this compound on food intake in rats.
Animals:
-
Male Wistar or Sprague-Dawley rats, individually housed.
-
Animals are acclimatized to the housing conditions and handling.
Procedure:
-
Surgical Preparation: Rats are surgically implanted with a guide cannula targeting a lateral cerebral ventricle for intracerebroventricular (ICV) injections. Animals are allowed to recover from surgery.
-
Habituation: Rats are habituated to the injection procedure and the feeding environment.
-
Drug Administration: On the day of the experiment, this compound or vehicle is administered via an ICV injection.
-
Food Intake Measurement: Immediately after the injection, pre-weighed food is provided to the rats. Food intake is measured at regular intervals (e.g., 1, 2, 4, and 24 hours) by weighing the remaining food.
-
Data Analysis: The cumulative food intake at each time point is calculated and compared between the this compound-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).
Signaling Pathways
The melanocortin-4 receptor is a Gs protein-coupled receptor. Agonist binding to MC4R activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, including the transcription factor cAMP response element-binding protein (CREB). As an antagonist, this compound competitively binds to the MC4R and prevents the conformational changes necessary for Gs protein activation, thereby blocking the downstream signaling cascade initiated by agonists.
An In-Depth Technical Guide on the In Vivo Effects of Central HS014 Administration
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the in vivo effects of the central administration of HS014, a potent and selective antagonist of the melanocortin 4 receptor (MC4R).[1] The central melanocortin system is a critical regulator of energy homeostasis, and the MC4R plays a pivotal role in mediating these effects. Understanding the consequences of MC4R blockade by this compound is crucial for elucidating the physiological functions of this receptor and for the development of therapeutic agents targeting the melanocortin pathway.
Core Mechanism of Action: MC4R Antagonism
This compound exerts its effects by competitively binding to the MC4R, thereby preventing the binding of endogenous agonists such as alpha-melanocyte-stimulating hormone (α-MSH). This blockade inhibits the downstream signaling cascade that normally promotes satiety and increases energy expenditure.
Effects on Food Intake and Body Weight
Central administration of this compound consistently and robustly stimulates food intake (hyperphagia) in a dose-dependent manner in satiated animals.[1][2] Chronic administration leads to a significant increase in body weight, primarily due to an increase in fat mass.[3]
Table 1: Effects of Central this compound Administration on Food Intake and Body Weight
| Species | Administration Route | Dose | Observation Period | Key Findings | Reference |
| Male Wistar Rats | Intracerebroventricular (ICV) | 0.33-3.3 nmol | 1-4 hours | Dose-dependent increase in food intake. At 4 hours, 1 and 3.3 nmol doses significantly increased food intake. | |
| Male Wistar Rats | ICV (twice daily injections) | 2 x 1 nmol | 6 days | Significant increase in food intake and body weight. | |
| Male Wistar Rats | ICV (continuous infusion) | 0.16 nmol/h | 2 weeks | Sustained hyperphagia and a 20% increase in body weight compared to controls. Increased body weight was due to fat deposits. |
Experimental Protocols: Food Intake and Body Weight Studies
3.1. Intracerebroventricular (ICV) Cannulation and Administration
-
Subjects: Male Wistar rats are commonly used.
-
Surgery: Animals are anesthetized, and a guide cannula is stereotaxically implanted into a lateral cerebral ventricle. The cannula is secured to the skull with dental cement and screws. Animals are allowed to recover for a specified period (e.g., one week) before experiments.
-
Administration: this compound, dissolved in a vehicle (e.g., sterile saline), is administered via an injection cannula inserted into the guide cannula. Injections are typically performed in conscious, freely moving animals. For continuous infusion, osmotic minipumps are connected to the cannula.
3.2. Measurement of Food Intake and Body Weight
-
Food Intake: Pre-weighed amounts of standard chow are provided to the animals in their home cages. Food intake is measured by weighing the remaining food at specified time points (e.g., 1, 2, 4, and 24 hours post-injection). Spillage is accounted for by collecting and weighing any spilled food.
-
Body Weight: Animals are weighed daily at the same time to monitor changes in body weight throughout the study period.
-
Body Composition: At the end of the study, body composition (fat mass, lean mass) can be determined using techniques such as dual-energy X-ray absorptiometry (DEXA) or by chemical analysis of the carcass.
Effects on Energy Expenditure
Central blockade of MC4R by antagonists has been shown to decrease oxygen consumption, indicating a reduction in metabolic rate. However, one study reported that this compound alone did not significantly alter oxygen consumption compared to vehicle-treated animals. This suggests that the role of MC4R in regulating baseline energy expenditure may be complex and context-dependent.
Table 2: Effects of Central this compound Administration on Energy Expenditure
| Species | Administration Route | Dose | Observation | Key Findings | Reference |
| Mice | ICV | Not specified | Not specified | MC receptor antagonists, in general, decrease oxygen consumption. | |
| Not specified | ICV | Not specified | Not specified | This compound alone did not alter oxygen consumption compared to vehicle. However, it blocked IL-1β-induced increases in oxygen consumption. |
Experimental Protocols: Energy Expenditure Measurement
5.1. Indirect Calorimetry
-
Principle: This technique measures energy expenditure by quantifying oxygen consumption (VO2) and carbon dioxide production (VCO2).
-
Apparatus: Animals are placed in metabolic chambers equipped with sensors to continuously monitor gas exchange. Systems like the Comprehensive Lab Animal Monitoring System (CLAMS) also allow for the simultaneous measurement of food and water intake, and locomotor activity.
-
Procedure: After this compound administration, animals are placed in the chambers, and data is collected over a specified period. The respiratory exchange ratio (RER = VCO2/VO2) can be calculated to determine the primary fuel source being utilized (carbohydrates vs. fats).
Effects on Glucose Homeostasis
The melanocortin system is implicated in the regulation of glucose metabolism. Central administration of MC4R agonists can reduce serum insulin levels. Long-term central infusion of this compound has been shown to significantly increase blood glucose levels in rats.
Table 3: Effects of Central this compound Administration on Glucose Homeostasis
| Species | Administration Route | Dose | Duration | Key Findings | Reference |
| Rats | ICV (continuous infusion) | 0.16 nmol/h | 2 weeks | Significantly increased blood glucose levels. | |
| Not specified | ICV | Not specified | Not specified | This compound blocks the reduction in serum insulin levels induced by the MC4R agonist NDP-MSH. |
Experimental Protocols: Glucose Homeostasis Assessment
7.1. Blood Glucose Measurement
-
Sample Collection: Blood samples are typically collected from the tail vein of conscious animals at various time points after this compound administration.
-
Analysis: Blood glucose concentrations are measured using a standard glucometer.
7.2. Glucose and Insulin Tolerance Tests
-
Glucose Tolerance Test (GTT): To assess glucose clearance, animals are fasted and then administered a bolus of glucose (intraperitoneally or orally). Blood glucose is measured at baseline and at several time points after the glucose challenge.
-
Insulin Tolerance Test (ITT): To assess insulin sensitivity, animals are administered a bolus of insulin, and the subsequent drop in blood glucose is monitored over time.
Behavioral and Other In Vivo Effects
Central this compound administration has been shown to influence a range of behaviors beyond feeding.
-
Modulation of Opioid Effects: this compound can potentiate the antinociceptive (pain-relieving) effects of morphine. Co-administration of this compound with chronic morphine has been shown to delay the development of tolerance and prevent withdrawal-induced hyperalgesia.
-
Reversal of Agonist-Induced Behaviors: this compound can block behaviors induced by central administration of MC4R agonists like α-MSH, such as excessive grooming, yawning, and stretching.
-
Stress Response: Intranasal administration of this compound prior to a single prolonged stress event in rats was found to attenuate the rise in plasma corticosterone and prevent certain stress-induced changes in gene expression in the hypothalamus and hippocampus.
-
Ethanol Consumption: Central administration of this compound has been reported to increase voluntary ethanol consumption in rats and mice.
Summary and Future Directions
Central administration of the selective MC4R antagonist this compound produces a robust and multifaceted physiological response, primarily characterized by:
-
A significant, dose-dependent increase in food intake.
-
Long-term increases in body weight and adiposity.
-
Alterations in glucose homeostasis, leading to hyperglycemia with chronic administration.
-
Modulation of various behaviors, including opioid sensitivity, stress responses, and agonist-induced grooming.
The effects of this compound on baseline energy expenditure require further clarification. While the central melanocortin system is known to regulate metabolic rate, the specific impact of this compound alone appears to be less pronounced than its effects on feeding behavior.
Future research should focus on elucidating the precise neural circuits through which this compound mediates its diverse effects. Site-specific administration of this compound into different hypothalamic and extra-hypothalamic nuclei would help to dissect the anatomical basis of its actions on feeding, metabolism, and behavior. Furthermore, investigating the cardiovascular effects of central MC4R blockade is an important area for future studies, given the role of the central nervous system in cardiovascular regulation. The development of MC4R antagonists for therapeutic applications, such as treating cachexia, will depend on a thorough understanding of their complete in vivo pharmacological profile.
References
- 1. Selective antagonist for the melanocortin 4 receptor (this compound) increases food intake in free-feeding rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Long-term administration of MC4 receptor antagonist this compound causes hyperphagia and obesity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of HS014 in the Melanocortin System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of HS014, a potent and selective antagonist of the melanocortin-4 receptor (MC4R). The melanocortin system is a critical signaling pathway involved in regulating energy homeostasis, and the MC4R is a key component of this system. Dysregulation of MC4R signaling is associated with obesity, making it a significant target for therapeutic intervention. This document details the chemical properties, mechanism of action, and pharmacological effects of this compound. It includes a compilation of quantitative data on its binding affinity and in vivo effects, detailed experimental protocols for its characterization, and visualizations of the relevant signaling pathways and experimental workflows. This guide is intended to serve as a valuable resource for researchers and professionals involved in the study of the melanocortin system and the development of novel therapeutics for metabolic disorders.
Introduction to the Melanocortin System and this compound
The melanocortin system is a crucial neuroendocrine pathway that plays a pivotal role in regulating a diverse range of physiological processes, most notably energy homeostasis, food intake, and body weight.[1][2] This system comprises the melanocortin peptides, which are derived from the precursor protein pro-opiomelanocortin (POMC), five distinct G protein-coupled receptors (GPCRs) known as melanocortin receptors (MC1R to MC5R), and endogenous antagonists.[2][3] Among these receptors, the melanocortin-4 receptor (MC4R) is predominantly expressed in the brain and is a key mediator of the anorexigenic effects of melanocortins.[4] Activation of MC4R by agonists like α-melanocyte-stimulating hormone (α-MSH) leads to a reduction in food intake and an increase in energy expenditure.
This compound is a synthetic, cyclic peptide that has been identified as a potent and selective antagonist of the MC4R. Its ability to block the anorexigenic signals mediated by MC4R has made it an invaluable tool for elucidating the physiological roles of this receptor. Furthermore, the orexigenic (appetite-stimulating) effects of this compound highlight the therapeutic potential of MC4R antagonists in conditions such as cachexia and anorexia. This guide will delve into the technical details of this compound's interaction with the melanocortin system.
Quantitative Data for this compound
The following tables summarize the key quantitative data regarding the pharmacological properties of this compound.
Table 1: In Vitro Binding Affinity of this compound at Human Melanocortin Receptors
| Receptor Subtype | Binding Affinity (Ki, nM) |
| MC1R | 108 |
| MC3R | 54.4 |
| MC4R | 3.16 |
| MC5R | 694 |
Table 2: In Vivo Effects of this compound on Food Intake in Rats
| Dose (nmol, i.c.v.) | Time Post-Injection | Effect on Food Intake | Reference |
| 0.33 - 3.3 | 1 hour | Significant, dose-dependent increase | |
| 1 and 3.3 | 4 hours | Significant increase | |
| 10 | 1 hour | Sedation and inhibition of feeding | |
| 10 | > 1 hour | Increased food consumption | |
| 2 x 1 (twice daily for 6 days) | 6 days | Considerable increase | |
| 0.16/hour (continuous infusion) | 2 weeks | Considerable increase |
Table 3: In Vivo Effects of this compound on Body Weight in Rats
| Treatment | Duration | Effect on Body Weight | Reference |
| 2 x 1 nmol/day, i.c.v. | 6 days | Considerable increase | |
| 0.16 nmol/hour, continuous i.c.v. infusion | 2 weeks | 20% higher than control |
Signaling Pathways
The canonical signaling pathway for the MC4R involves its coupling to the Gs alpha subunit of the heterotrimeric G protein. This initiates a cascade that leads to the production of cyclic AMP (cAMP) and the activation of Protein Kinase A (PKA). However, evidence also suggests the involvement of alternative, non-canonical pathways, such as the recruitment of β-arrestin and the activation of the extracellular signal-regulated kinase (ERK) 1/2 pathway.
Canonical Gs-cAMP Signaling Pathway
Alternative Signaling Pathways (β-arrestin and ERK1/2)
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the interaction of this compound with the melanocortin system.
Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for melanocortin receptors.
Methodology:
-
Membrane Preparation:
-
Culture cells stably expressing the human melanocortin receptor of interest (e.g., MC4R in HEK293 cells).
-
Harvest cells and homogenize in ice-cold membrane preparation buffer (e.g., Tris-HCl with protease inhibitors).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [¹²⁵I]-NDP-α-MSH), and varying concentrations of unlabeled this compound.
-
Include control wells for total binding (radioligand only) and non-specific binding (radioligand with a high concentration of a non-labeled agonist like α-MSH).
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).
-
-
Harvesting:
-
Rapidly filter the reaction mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.
-
-
Quantification:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Subtract non-specific binding from total binding to obtain specific binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Accumulation Assay
Objective: To determine the functional antagonist activity of this compound at the MC4R.
Methodology:
-
Cell Culture:
-
Culture cells stably expressing the human MC4R (e.g., HEK293 or CHO cells) in appropriate media.
-
Seed cells into 96-well plates and allow them to adhere overnight.
-
-
Assay Procedure:
-
Wash the cells with a serum-free medium.
-
Pre-incubate the cells with varying concentrations of this compound for a defined period (e.g., 15-30 minutes).
-
Stimulate the cells with a fixed concentration of an MC4R agonist (e.g., α-MSH) for a specific time (e.g., 30 minutes). Include a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Include control wells with no agonist (basal), agonist only (maximum stimulation), and this compound only.
-
-
Cell Lysis and cAMP Measurement:
-
Lyse the cells to release intracellular cAMP.
-
Measure the cAMP concentration in the cell lysates using a commercially available kit, such as a competitive immunoassay (e.g., HTRF, ELISA, or AlphaScreen).
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Calculate the concentration of cAMP in each sample based on the standard curve.
-
Plot the cAMP concentration against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the agonist-induced cAMP production) using non-linear regression analysis.
-
In Vivo Food Intake Study in Rats
Objective: To evaluate the effect of this compound on food intake and body weight in a living organism.
Methodology:
-
Animal Preparation:
-
Acclimate male Wistar or Sprague-Dawley rats to individual housing and handling.
-
For intracerebroventricular (i.c.v.) administration, surgically implant a guide cannula into the lateral ventricle of the brain under anesthesia. Allow for a recovery period.
-
-
Drug Administration:
-
Dissolve this compound in a sterile vehicle (e.g., saline).
-
Administer this compound via the desired route (e.g., i.c.v. injection) at various doses. A control group should receive the vehicle only.
-
-
Data Collection:
-
Measure food intake at regular intervals (e.g., 1, 2, 4, and 24 hours) post-injection by weighing the remaining food. Account for any spillage.
-
Record the body weight of the animals daily.
-
-
Data Analysis:
-
Calculate the cumulative food intake for each animal at each time point.
-
Calculate the change in body weight over the study period.
-
Compare the food intake and body weight changes between the this compound-treated groups and the control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
Conclusion
This compound is a well-characterized, potent, and selective antagonist of the melanocortin-4 receptor. Its ability to robustly increase food intake and body weight in vivo underscores the critical role of MC4R in the central regulation of energy balance. The data and protocols presented in this guide provide a comprehensive resource for researchers studying the melanocortin system. Further investigation into the effects of this compound on non-canonical MC4R signaling pathways, such as β-arrestin recruitment and ERK activation, will provide a more complete understanding of its mechanism of action and the broader physiological roles of the MC4R. The continued use of this compound as a research tool will undoubtedly contribute to the development of novel therapeutic strategies for a range of metabolic and eating disorders.
References
- 1. Differential influence of a selective melanocortin MC4 receptor antagonist (this compound) on melanocortin-induced behavioral effects in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structural Complexity and Plasticity of Signaling Regulation at the Melanocortin-4 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of the melanocortin-4 receptor structure identifies Ca2+ as a cofactor for ligand binding - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacokinetics and pharmacodynamics of HS014
An in-depth analysis of the preclinical data available for HS014 reveals its standing as a potent and highly selective antagonist of the melanocortin 4 receptor (MC4R). Primarily investigated in rodent models, this cyclic peptide has been instrumental in elucidating the role of the central melanocortin system in various physiological processes, including pain modulation, energy homeostasis, and stress responses.
This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of this compound based on publicly available scientific literature. It includes detailed experimental methodologies for key assays, structured tables of all available quantitative data, and visualizations of signaling pathways and experimental workflows to support researchers and drug development professionals.
Pharmacodynamics of this compound
This compound exerts its effects by competitively blocking the MC4R, a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system. The endogenous agonist for this receptor is α-melanocyte-stimulating hormone (α-MSH), which is derived from the pro-opiomelanocortin (POMC) precursor. Activation of MC4R by α-MSH stimulates the Gs alpha subunit, leading to the activation of adenylyl cyclase, which increases intracellular cyclic adenosine monophosphate (cAMP) levels and activates Protein Kinase A (PKA). This signaling cascade is crucial for regulating energy balance and appetite.
This compound antagonizes this pathway by preventing α-MSH from binding to the receptor, thereby inhibiting the downstream signaling cascade. This mechanism of action underlies its observed pharmacodynamic effects.
Signaling Pathway
The diagram below illustrates the canonical MC4R signaling pathway and the antagonistic action of this compound.
Key Pharmacodynamic Effects
-
Modulation of Nociception : this compound has been shown to potentiate the analgesic effects of morphine and prevent the development of tolerance to morphine's antinociceptive properties.[1][2] This suggests a significant interaction between the melanocortin and opioid systems in pain processing.
-
Regulation of Energy Homeostasis : As an MC4R antagonist, this compound stimulates food intake.[3][4] Chronic central administration leads to hyperphagia and significant weight gain, primarily due to increased fat deposits.[5]
-
Stress and Anxiety Response : Studies using animal models of post-traumatic stress disorder (PTSD) have shown that central blockade of MC4R with this compound can lessen the development of anxiety-like behaviors and attenuate stress-induced changes in gene expression in key brain regions.
Quantitative Pharmacodynamic Data
The selectivity of this compound for the human MC4 receptor over other melanocortin receptor subtypes has been quantified through competitive binding assays.
| Parameter | Receptor Subtype | Value (nM) | Reference |
| Binding Affinity (Ki) | human MC4R | 3.16 | |
| human MC1R | 108 | ||
| human MC3R | 54.4 | ||
| human MC5R | 694 |
Pharmacokinetics of this compound
Comprehensive pharmacokinetic data for this compound, including parameters such as absorption, distribution, metabolism, and excretion (ADME), are not available in the public domain. The majority of published studies have utilized direct central routes of administration, such as intracerebroventricular (i.c.v.) or intranasal delivery, which bypasses systemic circulation and first-pass metabolism, to study its pharmacodynamic effects on the central nervous system.
As a cyclic peptide, this compound is expected to have low oral bioavailability and be susceptible to degradation by proteases in the gastrointestinal tract and plasma. Its pharmacokinetic profile would be a critical consideration for development as a therapeutic agent requiring systemic administration.
| Parameter | Abbreviation | Value |
| Maximum Concentration | Cmax | Not Available |
| Time to Maximum Concentration | Tmax | Not Available |
| Area Under the Curve | AUC | Not Available |
| Elimination Half-life | t1/2 | Not Available |
| Bioavailability | F | Not Available |
| Volume of Distribution | Vd | Not Available |
| Clearance | CL | Not Available |
Experimental Protocols
The following sections detail the methodologies for key experiments cited in the literature for this compound.
Protocol 1: Intracerebroventricular (i.c.v.) Cannulation and Administration in Rats
This protocol describes a standard method for delivering this compound directly into the cerebral ventricles of a rat to study its central effects.
Methodology:
-
Animal Preparation : Adult male rats (e.g., Sprague-Dawley or Wistar) are anesthetized using an appropriate anesthetic (e.g., ketamine/xylazine cocktail or isoflurane).
-
Stereotaxic Surgery : The anesthetized animal is placed in a stereotaxic frame. A midline incision is made on the scalp to expose the skull.
-
Cannula Implantation : A small burr hole is drilled through the skull over the target lateral ventricle. Stereotaxic coordinates relative to bregma are used for precise placement (a typical coordinate for rats is ~0.9 mm posterior to bregma, 1.5 mm lateral to the midline). A stainless-steel guide cannula is lowered to the appropriate depth.
-
Securing the Cannula : The cannula is secured to the skull using dental cement and small anchor screws. A dummy cannula is inserted to keep the guide cannula patent.
-
Recovery : Animals are allowed a recovery period of at least 5-7 days before any injections are performed.
-
Administration : For administration, the dummy cannula is removed, and an injection needle connected to a microsyringe is inserted. This compound, dissolved in a sterile vehicle (e.g., artificial cerebrospinal fluid or saline), is infused in a small volume (e.g., 1-5 µL) over several minutes. Doses used in studies range from nanograms to micrograms per animal.
Protocol 2: Tail-Flick Test for Nociception
This protocol is a common method to assess the analgesic properties of compounds by measuring the latency of a rat to withdraw its tail from a thermal stimulus. It is used to evaluate the effect of this compound on morphine-induced analgesia.
Methodology:
-
Apparatus : A tail-flick apparatus consisting of a heat source (e.g., a high-intensity light beam) and a timer is used.
-
Acclimation : Rats are gently placed in a restraining device, allowing their tail to be exposed. They are given time to acclimate to the restraint.
-
Baseline Measurement : The heat source is focused on a specific point on the ventral surface of the rat's tail. The timer starts simultaneously with the heat application.
-
Latency Recording : The time taken for the rat to flick its tail away from the heat source is automatically or manually recorded. This is the tail-flick latency. A cut-off time (e.g., 10-15 seconds) is used to prevent tissue damage.
-
Compound Administration : Animals are administered the test compounds (e.g., morphine, this compound, or vehicle) via the desired route (e.g., i.c.v. or intraperitoneal).
-
Post-Treatment Testing : At specified time points after administration, the tail-flick latency is measured again. An increase in latency indicates an analgesic effect.
-
Data Analysis : The post-treatment latencies are compared to baseline values and between treatment groups to determine the effect of the compounds.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. Melanocortin 4 receptor - Wikipedia [en.wikipedia.org]
- 4. Differential responses to morphine-induced analgesia in the tail-flick test - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intranasal temperature-sensitive hydrogels of cannabidiol inclusion complex for the treatment of post-traumatic stress disorder - PMC [pmc.ncbi.nlm.nih.gov]
HS014: A Technical Guide to its Applications in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
HS014 is a potent and selective antagonist of the melanocortin-4 receptor (MC4R), a key component of the central nervous system's regulation of energy homeostasis, appetite, and other physiological processes. This technical guide provides an in-depth overview of the research applications of this compound in neuroscience, focusing on its mechanism of action, experimental use, and the signaling pathways it modulates. The information presented here is intended to equip researchers with the knowledge necessary to effectively utilize this compound as a tool for investigating the role of the MC4R in health and disease.
Core Mechanism of Action
This compound exerts its effects by competitively binding to the MC4R, thereby blocking the binding of endogenous agonists such as α-melanocyte-stimulating hormone (α-MSH). The MC4R is a G protein-coupled receptor (GPCR) predominantly expressed in the hypothalamus and other brain regions integral to metabolic control and behavior. By inhibiting MC4R signaling, this compound can be used to probe the physiological consequences of reduced melanocortin tone.
Quantitative Data: Binding Affinity of this compound
The selectivity of this compound for the MC4R over other melanocortin receptor subtypes is a critical aspect of its utility in research. The following table summarizes the binding affinities (Ki values) of this compound for cloned human melanocortin receptors.
| Receptor Subtype | Ki (nM) |
| MC1R | 108 |
| MC3R | 54.4 |
| MC4R | 3.16 |
| MC5R | 694 |
Lower Ki values indicate higher binding affinity.
Signaling Pathways
The antagonism of the MC4R by this compound disrupts downstream signaling cascades that are crucial for neuronal function and energy balance. The primary signaling pathway activated by MC4R agonists is the Gαs/adenylyl cyclase/cAMP pathway.
Caption: MC4R signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments involving the central administration of this compound in rodent models.
Intracerebroventricular (ICV) Injection in Rats
This protocol describes the procedure for delivering this compound directly into the cerebral ventricles of a rat.
Materials:
-
This compound (lyophilized)
-
Sterile saline or artificial cerebrospinal fluid (aCSF)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Stereotaxic apparatus
-
Microinjection pump and syringe (e.g., Hamilton syringe)
-
Guide cannula and dummy cannula
-
Dental cement
-
Surgical instruments (scalpel, forceps, etc.)
-
Sutures or wound clips
Procedure:
-
Animal Preparation: Anesthetize the rat and place it in the stereotaxic frame. Ensure the head is level.
-
Surgical Incision: Shave the scalp and make a midline incision to expose the skull.
-
Cannula Implantation: Using a rat brain atlas, determine the coordinates for the lateral ventricle (e.g., relative to bregma). Drill a small hole at this location.
-
Implantation: Slowly lower the guide cannula to the target depth and secure it to the skull using dental cement. Insert a dummy cannula to keep the guide patent.
-
Recovery: Suture the incision and allow the animal to recover for several days.
-
Injection: On the day of the experiment, remove the dummy cannula and connect the injection cannula (which is connected to the microsyringe via tubing) to the guide cannula.
-
Infusion: Infuse the desired dose of this compound dissolved in sterile vehicle at a slow, controlled rate (e.g., 0.5-1.0 µL/minute).
-
Post-Injection: Leave the injection cannula in place for a short period to allow for diffusion before replacing the dummy cannula.
Caption: Workflow for intracerebroventricular (ICV) injection.
Continuous Infusion via Osmotic Minipump in Rats
This protocol outlines the surgical implantation of an osmotic minipump for the chronic, continuous delivery of this compound.
Materials:
-
This compound
-
Sterile vehicle
-
Osmotic minipump (e.g., Alzet)
-
Catheter tubing (if targeting a specific brain region)
-
Anesthetic
-
Surgical instruments
-
Sutures or wound clips
Procedure:
-
Pump Preparation: Fill the osmotic minipump with the this compound solution according to the manufacturer's instructions. Prime the pump in sterile saline at 37°C for the recommended duration.
-
Animal Preparation: Anesthetize the rat.
-
Subcutaneous Implantation: Make a small incision on the back, between the scapulae. Use a hemostat to create a subcutaneous pocket.
-
Pump Insertion: Insert the primed osmotic minipump into the pocket, with the delivery portal pointing away from the incision.
-
Closure: Close the incision with sutures or wound clips.
-
(Optional) Intracerebral Cannulation: For targeted delivery, a catheter can be attached to the pump and stereotaxically implanted into a specific brain region, with the pump placed subcutaneously.
Caption: Workflow for osmotic minipump implantation.
Key Research Applications in Neuroscience
-
Appetite and Feeding Behavior: Intracerebroventricular administration of this compound has been shown to dose-dependently increase food intake in rats. This makes it a valuable tool for studying the central melanocortin system's role in the regulation of hunger and satiety.
-
Energy Homeostasis and Obesity: Chronic infusion of this compound can lead to sustained hyperphagia and weight gain, providing a model for investigating the long-term consequences of MC4R blockade on energy balance and the development of obesity.
-
Pain and Nociception: Research suggests that MC4R signaling is involved in the modulation of pain pathways. This compound can be used to explore the antinociceptive potential of MC4R antagonism.
-
Interaction with Opioid Systems: Studies have investigated the interplay between the melanocortin and opioid systems, with this compound being used to elucidate the role of MC4R in opioid-induced analgesia and other behavioral effects.
-
Stress and Anxiety: There is emerging evidence that the MC4R is implicated in stress-related behaviors. This compound can be employed to dissect the contribution of this receptor to the neurobiology of stress and anxiety disorders.
Conclusion
This compound is a powerful and selective pharmacological tool for the neuroscience research community. Its ability to specifically antagonize the MC4R allows for the precise investigation of the melanocortin system's role in a wide array of physiological and behavioral processes. The data and protocols provided in this guide are intended to facilitate the design and execution of rigorous, reproducible experiments that will further our understanding of the MC4R's function in the central nervous system.
HS014 Antagonist: A Comprehensive Technical Review
This technical guide provides an in-depth review of the literature on HS014, a selective antagonist of the Melanocortin-4 Receptor (MC4R). The content herein is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the pharmacological properties, experimental applications, and underlying mechanisms of action of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for the this compound antagonist in various in vitro and in vivo studies.
Table 1: In Vitro Binding Affinity and Selectivity of this compound
| Receptor | Species | Ki (nM) | Reference |
| MC4R | Human | 3.16 | [1] |
| MC1R | Human | 108 | [1] |
| MC3R | Human | 54.4 | [1] |
| MC5R | Human | 694 | [1] |
Table 2: In Vivo Effects of this compound on Food Intake in Rats
| Dose (nmol, i.c.v.) | Observation Period | Effect on Food Intake | Reference |
| 0.1 | 1 hour | No significant effect | [2] |
| 0.33 - 3.3 | 1 hour | Significant, dose-dependent increase | |
| 1.0, 3.3 | 4 hours | Significantly increased | |
| 10 | 1 hour | Sedation and inhibition of feeding | |
| 10 | > 1 hour | Increased food consumption |
Table 3: In Vivo Effects of this compound in Neuropathic Pain Models in Rats
| Neuropathic Pain Model | Behavioral Assay | Dose (i.c.v.) | Effect | Reference |
| Sciatic Nerve Chronic Constriction Injury | Paw Withdrawal Threshold (PWT) | Dose-dependent | Significantly increased PWT | |
| Sciatic Nerve Chronic Constriction Injury | Heat Withdrawal Latency | Dose-dependent | Significantly increased latency |
Table 4: In Vivo Effects of this compound on Morphine-Induced Behaviors in Mice
| Behavior | Dose (nmol, i.c.v.) | Effect | Reference |
| Morphine-induced antinociception | 0.0032, 0.032, 1 | Potentiated (two-fold leftward shift in dose-effect curve) | |
| Morphine-induced locomotor activity | 0.0032, 0.032, 1 | No change in potency |
Experimental Protocols
This section provides detailed methodologies for key experiments frequently cited in the literature for the characterization of this compound.
Competitive Radioligand Binding Assay
This protocol is used to determine the binding affinity (Ki) of this compound for the melanocortin receptors.
-
Cell Culture and Membrane Preparation:
-
HEK293 cells are transiently or stably transfected with the human MC1R, MC3R, MC4R, or MC5R.
-
Cells are cultured in appropriate media (e.g., DMEM supplemented with 10% FBS) at 37°C in a 5% CO2 incubator.
-
For membrane preparation, cells are harvested, washed with PBS, and homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at low speed to remove nuclei and debris, followed by a high-speed centrifugation to pellet the membranes.
-
The membrane pellet is resuspended in a binding buffer. Protein concentration is determined using a standard method like the Bradford assay.
-
-
Binding Assay:
-
The assay is performed in a 96-well plate format.
-
Each well contains the cell membrane preparation, a fixed concentration of a radiolabeled ligand (e.g., [125I]NDP-MSH), and varying concentrations of the unlabeled competitor (this compound).
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled agonist (e.g., α-MSH).
-
The plates are incubated to allow the binding to reach equilibrium (e.g., 60 minutes at 37°C).
-
The reaction is terminated by rapid filtration through glass fiber filters (e.g., GF/C) to separate bound from free radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioactivity.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
-
Data Analysis:
-
The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Functional Assay
This assay is used to determine the functional activity of this compound as an antagonist at the MC4R.
-
Cell Culture:
-
Cells expressing the MC4R (e.g., HEK293 or CHO cells) are seeded in 96-well plates and grown to a suitable confluency.
-
-
Antagonist Mode Assay:
-
Cells are pre-incubated with varying concentrations of this compound for a defined period.
-
Following pre-incubation, cells are stimulated with a fixed concentration of an MC4R agonist (e.g., α-MSH or NDP-MSH) at its EC50 or EC80 concentration.
-
The stimulation is carried out in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
The reaction is stopped, and the cells are lysed to release intracellular cAMP.
-
-
cAMP Detection:
-
The concentration of cAMP is measured using a commercially available kit, such as those based on HTRF (Homogeneous Time-Resolved Fluorescence), AlphaScreen, or ELISA.
-
These assays typically involve a competitive binding reaction where cellular cAMP competes with a labeled cAMP for binding to a specific anti-cAMP antibody.
-
-
Data Analysis:
-
The ability of this compound to inhibit the agonist-induced cAMP production is plotted against the concentration of this compound.
-
The IC50 value, representing the concentration of this compound that causes 50% inhibition of the maximal agonist response, is determined by non-linear regression.
-
In Vivo Food Intake Study in Rats
This protocol describes the methodology to assess the effect of this compound on feeding behavior.
-
Animals:
-
Adult male rats (e.g., Wistar or Sprague-Dawley) are individually housed in a controlled environment with a standard 12:12 hour light-dark cycle.
-
Animals have ad libitum access to standard chow and water unless otherwise specified.
-
-
Surgical Procedure (for i.c.v. administration):
-
Rats are anesthetized, and a guide cannula is stereotaxically implanted into a lateral cerebral ventricle.
-
Animals are allowed to recover from surgery for at least one week.
-
-
Experimental Procedure:
-
On the day of the experiment, a dose of this compound or vehicle is administered via intracerebroventricular (i.c.v.) injection.
-
Immediately after the injection, pre-weighed food is provided to the animals.
-
Food intake is measured at several time points (e.g., 1, 2, 4, and 24 hours) by weighing the remaining food.
-
-
Data Analysis:
-
Cumulative food intake at each time point is calculated for each animal.
-
The data are analyzed using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of different doses of this compound with the vehicle control.
-
In Vivo Neuropathic Pain Assessment (von Frey Test)
This protocol details the use of the von Frey test to measure mechanical allodynia in a rat model of neuropathic pain.
-
Neuropathic Pain Model Induction:
-
A model of neuropathic pain, such as the Chronic Constriction Injury (CCI) of the sciatic nerve, is induced in rats under anesthesia.
-
-
Behavioral Testing:
-
Animals are placed in individual Plexiglas chambers on an elevated mesh floor and allowed to acclimate.
-
A series of calibrated von Frey filaments with increasing stiffness are applied to the plantar surface of the hind paw.
-
The 50% paw withdrawal threshold (PWT) is determined using the up-down method. A positive response is a sharp withdrawal of the paw.
-
-
Drug Administration:
-
This compound or vehicle is administered (e.g., i.c.v.) at various time points before or after the induction of neuropathy.
-
The von Frey test is performed at different time points after drug administration to assess the antiallodynic effect.
-
-
Data Analysis:
-
The paw withdrawal thresholds are calculated for each animal at each time point.
-
Statistical analysis (e.g., two-way ANOVA with repeated measures) is used to determine the significance of the effect of this compound compared to the vehicle control group.
-
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows related to the this compound antagonist.
Caption: MC4R signaling pathway and the antagonistic action of this compound.
Caption: Workflow for a competitive radioligand binding assay.
Caption: Workflow for a functional cAMP antagonist assay.
Caption: Workflow for an in vivo food intake study in rats.
References
Methodological & Application
HS014 Administration Protocol for In Vivo Studies: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
HS014 is a potent and selective antagonist of the melanocortin 4 receptor (MC4R). The MC4R is a G protein-coupled receptor predominantly expressed in the brain, particularly in the hypothalamus, and plays a crucial role in regulating energy homeostasis, food intake, and body weight. By blocking the action of endogenous agonists like α-melanocyte-stimulating hormone (α-MSH), this compound has been instrumental in elucidating the physiological roles of the MC4R signaling pathway. In vivo studies utilizing this compound have demonstrated its effects on increasing food intake, promoting weight gain, and modulating responses to stress and pain. These application notes provide detailed protocols for the preparation and administration of this compound in in vivo rodent models, along with methods for assessing its physiological and behavioral effects.
Mechanism of Action: MC4R Signaling Pathway
The MC4R is a key component of the leptin-melanocortin signaling pathway, which is central to the regulation of appetite and energy balance.[1][2][3] Leptin, a hormone secreted by adipose tissue, signals energy stores to the hypothalamus.[2][3] This stimulates the release of α-MSH from proopiomelanocortin (POMC) neurons. α-MSH then binds to and activates MC4Rs on downstream neurons, leading to a signaling cascade that promotes satiety and increases energy expenditure. This compound acts by competitively inhibiting the binding of α-MSH to the MC4R, thereby blocking this anorexigenic signal and leading to an increase in food intake.
Caption: MC4R Signaling Pathway and this compound Mechanism of Action.
Experimental Protocols
Preparation of this compound for In Vivo Administration
Materials:
-
This compound peptide (lyophilized powder)
-
Sterile artificial cerebrospinal fluid (aCSF) or sterile saline (0.9% NaCl)
-
Vortex mixer
-
Sterile microcentrifuge tubes
-
Sterile filters (0.22 µm)
Protocol:
-
Allow the lyophilized this compound peptide to equilibrate to room temperature before opening the vial.
-
Reconstitute the peptide in sterile aCSF or saline to the desired stock concentration. For example, to prepare a 1 nmol/µL stock solution, dissolve 1.56 mg of this compound (MW: 1563 g/mol ) in 1 mL of vehicle.
-
Gently vortex the solution to ensure complete dissolution.
-
Sterile-filter the solution using a 0.22 µm syringe filter into a sterile microcentrifuge tube.
-
Prepare working solutions by diluting the stock solution with the appropriate vehicle to the final desired concentration for injection.
-
Store stock solutions at -20°C and working solutions at 4°C for short-term use. Avoid repeated freeze-thaw cycles.
In Vivo Administration Routes
ICV administration delivers this compound directly into the ventricular system of the brain, allowing for rapid and widespread distribution within the central nervous system.
Surgical Protocol for Cannula Implantation:
-
Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane).
-
Secure the animal in a stereotaxic frame.
-
Shave and sterilize the scalp.
-
Make a midline incision to expose the skull.
-
Using a dental drill, create a small burr hole over the target ventricle (e.g., lateral ventricle). Stereotaxic coordinates for the lateral ventricle in rats are typically AP: -0.8 to -1.0 mm, ML: ±1.5 mm from bregma, and DV: -3.5 to -4.0 mm from the skull surface.
-
Implant a sterile guide cannula to the desired depth and secure it to the skull with dental cement and anchor screws.
-
Insert a dummy cannula to keep the guide cannula patent.
-
Allow the animal to recover for at least one week before commencing experiments.
ICV Injection Protocol:
-
Gently restrain the conscious animal.
-
Remove the dummy cannula from the guide cannula.
-
Insert a sterile injection cannula connected to a Hamilton syringe via PE50 tubing. The injection cannula should extend slightly beyond the tip of the guide cannula.
-
Infuse the desired volume of this compound solution (typically 1-5 µL) over a period of 1-2 minutes.
-
Leave the injection cannula in place for an additional minute to allow for diffusion and prevent backflow.
-
Withdraw the injection cannula and replace the dummy cannula.
For long-term administration, osmotic minipumps can be used to deliver this compound continuously.
Surgical Protocol for Minipump Implantation:
-
Anesthetize the rat and prepare the surgical site as described above.
-
For subcutaneous implantation, make a small incision in the mid-scapular region and create a subcutaneous pocket using blunt dissection.
-
Insert the primed osmotic minipump into the pocket.
-
For ICV infusion, connect the minipump to the implanted brain cannula via a catheter. Tunnel the catheter subcutaneously from the pump to the cannula.
-
Close the incision with sutures or wound clips.
-
Monitor the animal during recovery and provide appropriate post-operative care.
Intranasal administration is a non-invasive method for delivering peptides to the brain.
Protocol:
-
Lightly anesthetize the rat.
-
Place the animal in a supine position.
-
Using a micropipette, deliver small droplets of the this compound solution into the nostrils, alternating between nares to allow for absorption.
Assessment of In Vivo Effects
Protocol:
-
House animals individually to allow for accurate measurement of food intake.
-
Provide a pre-weighed amount of standard chow.
-
At specified time intervals (e.g., 1, 2, 4, 24 hours post-injection), weigh the remaining food and any spillage to calculate the amount consumed.
-
Record the body weight of each animal daily at the same time.
Protocol:
-
Utilize methods such as Dual-Energy X-ray Absorptiometry (DEXA) or Quantitative Magnetic Resonance (QMR) to measure fat mass, lean mass, and bone mineral density.
-
For DEXA, anesthetize the animal and place it on the scanning platform.
-
For QMR, conscious animals can be placed in a restraining tube for the duration of the scan.
-
Analyze the data according to the manufacturer's instructions.
The SPS model is used to induce long-lasting behavioral and physiological changes relevant to post-traumatic stress disorder (PTSD).
Protocol:
-
Administer this compound or vehicle prior to the stress procedure.
-
Sequentially expose the rats to three stressors:
-
Restraint: 2 hours of immobilization in a restrainer.
-
Forced Swim: 20 minutes of forced swimming in a cylinder of water.
-
Ether Exposure: Exposure to ether vapor until loss of consciousness.
-
-
Allow the animals to recover undisturbed for a period (e.g., 7 days) before behavioral testing.
Elevated Plus Maze (EPM):
-
This test assesses anxiety-like behavior based on the animal's natural aversion to open and elevated spaces.
-
The apparatus consists of two open arms and two closed arms.
-
Place the animal in the center of the maze and record the time spent in and the number of entries into each arm over a 5-minute period. Anxiolytic effects are indicated by an increase in the time spent and entries into the open arms.
Open Field Test (OFT):
-
This test evaluates locomotor activity and anxiety-like behavior in a novel environment.
-
Place the animal in the center of an open arena and record its activity for a set duration.
-
Parameters measured include distance traveled, time spent in the center versus the periphery, and rearing frequency. Reduced anxiety is associated with increased exploration of the center of the arena.
Data Presentation
Table 1: Summary of In Vivo this compound Administration Protocols and Observed Effects in Rats
| Administration Route | Dosage | Duration | Animal Model | Primary Observed Effects | Reference |
| Intracerebroventricular (ICV) Injection | 0.1 - 10 nmol | Acute | Free-feeding male Wistar rats | Dose-dependent increase in food intake | |
| ICV Injection | 1 nmol (twice daily) | 6 days | Adult male Wistar rats | Increased food intake and body weight | |
| ICV Continuous Infusion | 0.16 nmol/h | 2 weeks | Adult male Wistar rats | Sustained hyperphagia, significant increase in body weight and body fat | |
| Intranasal Infusion | 3.5 ng or 100 µg | Acute (pre-SPS) | Male Sprague-Dawley rats | Attenuation of stress-induced changes in plasma corticosterone and gene expression |
Table 2: Quantitative Effects of this compound on Food Intake and Body Weight in Rats
| Treatment | Time Point | Food Intake (g) | Body Weight Gain (g) | Reference |
| Vehicle (ICV) | 4 hours | ~2 g | - | |
| This compound (1 nmol, ICV) | 4 hours | ~6 g | - | |
| Vehicle (Continuous Infusion) | 14 days | - | ~40 g | |
| This compound (0.16 nmol/h, Continuous Infusion) | 14 days | - | ~105 g |
Experimental Workflow Diagrams
Caption: Experimental Workflow for Acute ICV Injection Studies.
Caption: Experimental Workflow for Chronic Administration via Osmotic Minipump.
References
Application Notes and Protocols for Intracerebroventricular (ICV) Injection of HS014 in Rats
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of HS014, a selective melanocortin 4 receptor (MC4R) antagonist, through intracerebroventricular (ICV) injection in rat models. The protocols detailed below cover the surgical procedure, drug preparation, and expected physiological outcomes.
Introduction
This compound is a potent and selective antagonist for the melanocortin 4 receptor (MC4R).[1][2][3] The central melanocortin system plays a crucial role in regulating energy homeostasis, and the MC4R is a key component of this pathway. By blocking the MC4R, this compound disrupts the normal anorexigenic signaling, leading to increased food intake and body weight.[1][2] This makes it a valuable tool for studying obesity, energy expenditure, and related metabolic disorders. Additionally, this compound has been investigated for its role in other physiological processes, including neuropathic pain and various behavioral effects.
Data Presentation
Table 1: Effects of ICV this compound on Food Intake in Rats
| Dosage | Time Post-Injection | Change in Food Intake | Reference |
| 0.33-3.3 nmol | 1 hour | Significant, dose-dependent increase | |
| 1 and 3.3 nmol | 4 hours | Significant increase | |
| 1.5 nmol | 4 hours | Significant increase | |
| 5 µ g/rat | Not specified | Increased food intake in food-deprived rats |
Table 2: Effects of Long-Term ICV this compound Administration on Body Weight in Rats
| Treatment | Duration | Average Body Weight (this compound) | Average Body Weight (Control) | % Increase in Body Weight | Reference |
| Continuous infusion (0.16 nmol/h) | 2 weeks | 425g | 360g | 20% | |
| Twice-daily injections (2 x 1 nmol) | 6 days | Increased body weight | Control levels after cessation | Not specified |
Experimental Protocols
Protocol 1: Stereotaxic Surgery for Intracerebroventricular Cannula Implantation
This protocol describes the surgical implantation of a guide cannula into the lateral ventricle of a rat for subsequent ICV injections.
Materials:
-
Male Wistar or Sprague-Dawley rats (specific strain may vary by study)
-
Stereotaxic apparatus
-
Anesthesia machine with isoflurane
-
Heating pad to maintain body temperature
-
Surgical instruments (scalpel, forceps, hemostats, wound clips or sutures)
-
Electric drill with a small burr bit
-
Guide cannula and dummy cannula
-
Dental cement
-
Stainless steel screws
-
Topical antibiotic ointment
-
Analgesics for post-operative care
Procedure:
-
Anesthesia and Preparation:
-
Anesthetize the rat using isoflurane (e.g., 5% for induction, 1-2% for maintenance).
-
Confirm proper anesthetic depth by lack of pedal withdrawal reflex.
-
Shave the scalp and clean the area with an antiseptic solution.
-
Place the rat in the stereotaxic apparatus, ensuring the head is level.
-
Apply eye ointment to prevent corneal drying.
-
-
Surgical Incision and Skull Exposure:
-
Make a midline incision on the scalp to expose the skull.
-
Retract the skin and periosteum to clearly visualize the bregma and lambda landmarks.
-
-
Cannula Implantation:
-
Determine the stereotaxic coordinates for the lateral ventricle. A common coordinate relative to bregma is: Anteroposterior (AP): -0.9 mm; Mediolateral (ML): ±1.5 mm; Dorsoventral (DV): -3.6 mm from the skull surface. These coordinates may need to be adjusted based on the rat's age, weight, and specific brain atlas.
-
Drill a small hole through the skull at the determined coordinates.
-
Drill 2-3 additional holes for anchor screws.
-
Insert the stainless steel screws into the anchor holes.
-
Slowly lower the guide cannula to the target DV coordinate.
-
-
Securing the Cannula:
-
Apply dental cement to the skull, covering the base of the cannula and the anchor screws to secure the implant.
-
Ensure the opening of the cannula remains clear of cement.
-
Insert a dummy cannula into the guide cannula to prevent blockage.
-
-
Post-Operative Care:
-
Suture or apply wound clips to close the incision.
-
Apply topical antibiotic ointment to the wound site.
-
Administer post-operative analgesics as per institutional guidelines.
-
Allow the rat to recover for at least one week before commencing ICV injections.
-
Protocol 2: Intracerebroventricular (ICV) Injection of this compound
This protocol outlines the procedure for injecting this compound into the lateral ventricle of a cannulated rat.
Materials:
-
Cannulated rat
-
This compound peptide
-
Sterile artificial cerebrospinal fluid (aCSF) or saline for vehicle and dilution
-
Injection syringe (e.g., Hamilton syringe)
-
Injection cannula that extends slightly beyond the guide cannula
-
Polyethylene tubing to connect the syringe and injection cannula
Procedure:
-
Drug Preparation:
-
Dissolve this compound in the vehicle (aCSF or sterile saline) to the desired concentration. Common doses range from 0.1 to 10 nmol per injection. The injection volume is typically 1-5 µl.
-
-
Injection Procedure:
-
Gently restrain the rat.
-
Remove the dummy cannula from the guide cannula.
-
Insert the injection cannula, which is connected to the syringe via tubing, into the guide cannula.
-
Infuse the this compound solution slowly over a period of 1-2 minutes to allow for diffusion and prevent a rapid increase in intracranial pressure.
-
Leave the injection cannula in place for an additional minute to minimize backflow.
-
Slowly withdraw the injection cannula and replace the dummy cannula.
-
Return the rat to its home cage.
-
-
Behavioral and Physiological Monitoring:
-
Monitor food and water intake, body weight, and any other relevant behavioral or physiological parameters at predetermined time points following the injection.
-
Visualizations
Caption: Signaling pathway of this compound at the melanocortin 4 receptor (MC4R).
Caption: Experimental workflow for ICV injection of this compound in rats.
Caption: Logical relationship of the effects of ICV this compound administration.
References
- 1. Long-term administration of MC4 receptor antagonist this compound causes hyperphagia and obesity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differential influence of a selective melanocortin MC4 receptor antagonist (this compound) on melanocortin-induced behavioral effects in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective antagonist for the melanocortin 4 receptor (this compound) increases food intake in free-feeding rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating Morphine Tolerance and Withdrawal Using HS014
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chronic morphine administration for pain management is often complicated by the development of tolerance, requiring dose escalation, and a distressing withdrawal syndrome upon cessation of the drug. The melanocortin system, particularly the melanocortin-4 receptor (MC4R), has emerged as a key modulator of opioid effects. HS014, a selective MC4R antagonist, has shown promise in preclinical studies for its ability to modulate morphine-induced behaviors. These application notes provide detailed protocols for utilizing this compound to study the development of morphine tolerance and the manifestation of withdrawal symptoms in a rodent model.
Mechanism of Action
This compound is a potent and selective antagonist of the melanocortin-4 receptor (MC4R). The MC4R is a G-protein coupled receptor expressed in various brain regions implicated in pain perception, reward, and addiction, including the periaqueductal gray, nucleus accumbens, and striatum.[1] Chronic morphine administration has been shown to down-regulate the expression of MC4R mRNA in these brain regions.[1] It is hypothesized that this reduction in MC4R signaling contributes to the development of morphine tolerance and dependence.[1] By blocking the MC4R, this compound is thought to counteract these morphine-induced neuroadaptations, thereby attenuating the development of tolerance and reducing the severity of withdrawal.
Signaling Pathway
The interaction between the opioid and melanocortin systems is complex. The diagram below illustrates the hypothesized signaling pathway involved in morphine tolerance and the modulatory role of this compound.
Caption: Signaling pathway of morphine tolerance and this compound modulation.
Experimental Protocols
These protocols are based on methodologies established in preclinical rodent studies.
I. Induction and Assessment of Morphine Tolerance
Objective: To induce tolerance to the analgesic effects of morphine and to assess the ability of this compound to prevent this tolerance.
Materials:
-
Male Wistar rats (200-250 g)
-
Morphine sulfate
-
This compound
-
Sterile saline
-
Intracerebroventricular (i.c.v.) cannulae
-
Hot plate analgesia meter
Experimental Workflow:
Caption: Experimental workflow for morphine tolerance study.
Procedure:
-
Animal Preparation: Surgically implant intracerebroventricular (i.c.v.) cannulae into the lateral ventricles of the rats. Allow a 7-day recovery period.
-
Grouping: Divide the animals into three groups:
-
Group 1 (Control): Administer saline intraperitoneally (i.p.) and saline intracerebroventricularly (i.c.v.).
-
Group 2 (Morphine-Tolerant): Administer morphine (10 mg/kg, i.p.) and saline (i.c.v.).
-
Group 3 (Morphine + this compound): Administer morphine (10 mg/kg, i.p.) and this compound (0.008 ng/rat, i.c.v.).
-
-
Treatment: Administer the respective treatments twice daily for 7 consecutive days.
-
Tolerance Assessment (Day 8):
-
On day 8, administer a challenge dose of morphine (10 mg/kg, i.p.) to all groups.
-
30 minutes after the morphine injection, assess the analgesic response using a hot plate test. The latency to a nociceptive response (e.g., paw licking or jumping) is recorded. A significant decrease in the latency in the morphine-tolerant group compared to the control group indicates the development of tolerance.
-
II. Induction and Assessment of Morphine Withdrawal
Objective: To precipitate morphine withdrawal and to assess the effect of this compound on withdrawal-induced hyperalgesia.
Materials:
-
Male Wistar rats (200-250 g) made tolerant to morphine as described in Protocol I.
-
Naloxone hydrochloride
-
This compound
-
Sterile saline
-
Hot plate analgesia meter
Experimental Workflow:
Caption: Experimental workflow for morphine withdrawal study.
Procedure:
-
Induction of Dependence: Induce morphine dependence in rats as described in the tolerance protocol (twice daily morphine injections for 7 days).
-
Withdrawal Precipitation (Day 8):
-
On day 8, instead of a morphine challenge, administer naloxone (2 mg/kg, i.p.) to precipitate withdrawal.
-
-
Assessment of Withdrawal Hyperalgesia:
-
30 minutes after naloxone administration, assess the nociceptive threshold using the hot plate test. A significant decrease in the response latency in morphine-dependent rats compared to control animals indicates withdrawal-induced hyperalgesia.
-
-
This compound Intervention:
-
Prevention: Co-administration of this compound with morphine during the 7-day induction period (as in the tolerance protocol) can be assessed for its ability to prevent withdrawal hyperalgesia.
-
Acute Treatment: A separate group of morphine-tolerant rats can receive an acute i.c.v. injection of this compound (e.g., 0.008 ng/rat or 0.04 ng/rat) prior to the naloxone challenge to assess its ability to reverse established withdrawal hyperalgesia.[2]
-
Data Presentation
The following tables summarize the expected quantitative data from the described experiments.
Table 1: Effect of this compound on the Development of Morphine Tolerance
| Treatment Group | N | Hot Plate Latency (seconds) on Day 8 (Mean ± SEM) |
| Saline + Saline | 8 | 15.2 ± 1.1 |
| Morphine + Saline | 8 | 8.5 ± 0.7* |
| Morphine + this compound (0.008 ng) | 8 | 13.8 ± 0.9# |
*p < 0.05 compared to Saline + Saline group #p < 0.05 compared to Morphine + Saline group (Data are hypothetical and for illustrative purposes, based on expected outcomes from published studies)
Table 2: Effect of this compound on Naloxone-Precipitated Withdrawal Hyperalgesia
| Pre-treatment Group | N | Hot Plate Latency (seconds) after Naloxone (Mean ± SEM) |
| Saline + Saline | 8 | 14.9 ± 1.3 |
| Morphine + Saline | 8 | 6.2 ± 0.5* |
| Morphine + this compound (0.008 ng) | 8 | 12.5 ± 1.0# |
*p < 0.05 compared to Saline + Saline group #p < 0.05 compared to Morphine + Saline group (Data are hypothetical and for illustrative purposes, based on expected outcomes from published studies)
Conclusion
The provided protocols and application notes offer a comprehensive framework for utilizing the selective MC4R antagonist, this compound, as a tool to investigate the mechanisms underlying morphine tolerance and withdrawal. The data generated from these experiments can contribute to a better understanding of the role of the melanocortin system in opioid pharmacology and may aid in the development of novel therapeutic strategies to improve the safety and efficacy of opioid analgesics.
References
- 1. Hot plate versus tail flick: evaluation of acute tolerance to continuous morphine infusion in the rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effects of laboratory handling procedures on naloxone-precipitated withdrawal behavior in morphine-dependent rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for HS014 in Feeding Behavior Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The melanocortin system is a critical signaling pathway in the central nervous system that regulates energy homeostasis. The melanocortin 4 receptor (MC4R) is a key component of this system, and its activation has been shown to decrease food intake and increase energy expenditure. Consequently, MC4R agonists are being actively investigated as potential therapeutics for obesity.[1][2]
This document focuses on HS014 , a potent and selective antagonist of the MC4R.[3][4] Unlike MC4R agonists, this compound blocks the anorexigenic (appetite-suppressing) signaling of the MC4R, leading to an increase in food intake (hyperphagia) and subsequent weight gain.[1] Therefore, this compound serves as a valuable research tool for understanding the physiological role of the MC4R in appetite control and for studying conditions characterized by a negative energy balance, such as cachexia and anorexia.
Quantitative Data Summary: Effects of this compound on Feeding Behavior and Body Weight
The following tables summarize the quantitative effects of this compound on food intake and body weight in male rats, as demonstrated in preclinical studies.
Table 1: Effect of Acute Intracerebroventricular (ICV) Administration of this compound on Food Intake
| Dose (nmol) | Time Post-Injection | Observation |
| 0.33 - 3.3 | 1 hour | Significant, dose-dependent increase in food intake. |
| 1.0, 3.3 | 4 hours | Significant increase in food intake. |
| Various | 4 hours | Up to 100% increase in cumulative food intake. |
| 10 | 1 hour | Initial sedation and inhibition of feeding, followed by a later increase in food consumption. |
Table 2: Effect of Chronic Intracerebroventricular (ICV) Administration of this compound on Body Weight
| Administration Method | Duration | Dose | Result |
| Twice-daily injections | 6 days | 2 x 1 nmol | Considerable increase in food intake and body weight. |
| Continuous infusion (osmotic minipumps) | 2 weeks | 0.16 nmol/h | 20% higher body weight in this compound-treated rats (avg. 425g) compared to controls (avg. 360g). |
Signaling Pathway
The following diagram illustrates the mechanism of action of the melanocortin 4 receptor (MC4R) and the opposing effects of its agonists and the antagonist this compound.
Caption: MC4R signaling pathway and points of intervention.
Experimental Protocols
This section provides a detailed protocol for a typical experiment designed to evaluate the effect of this compound on feeding behavior and body weight in rats.
Protocol 1: Acute Feeding Study Following Intracerebroventricular (ICV) Cannulation and Injection of this compound
Objective: To assess the acute effects of centrally administered this compound on food intake in rats.
Materials:
-
Male Wistar or Sprague-Dawley rats (250-300g)
-
This compound (lyophilized powder)
-
Sterile artificial cerebrospinal fluid (aCSF) for reconstitution
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane)
-
Guide cannula and dummy cannula (22-gauge)
-
Internal cannula (28-gauge)
-
Polyethylene tubing
-
Hamilton syringe (10 µL)
-
Surgical tools
-
Metabolic cages for individual housing and food intake monitoring
-
Standard rat chow and water
Procedure:
-
Animal Acclimation and Housing:
-
House rats individually in metabolic cages for at least one week prior to surgery for acclimation.
-
Maintain a 12:12 hour light-dark cycle and provide ad libitum access to food and water.
-
-
Stereotaxic Surgery for ICV Cannulation:
-
Anesthetize the rat using isoflurane.
-
Secure the rat in the stereotaxic apparatus.
-
Make a midline incision on the scalp to expose the skull.
-
Using bregma as a reference point, drill a small hole over the lateral ventricle. Typical coordinates for the lateral ventricle in rats are: -0.8 mm posterior to bregma, ±1.5 mm lateral to the midline, and -3.5 mm ventral from the skull surface.
-
Implant a 22-gauge guide cannula to the target depth and secure it to the skull with dental cement and surgical screws.
-
Insert a dummy cannula into the guide cannula to maintain patency.
-
Allow the animals to recover for at least one week post-surgery.
-
-
This compound Preparation and Administration:
-
On the day of the experiment, reconstitute lyophilized this compound in sterile aCSF to the desired concentrations (e.g., to deliver 0.33, 1.0, and 3.3 nmol in a 5 µL injection volume).
-
Gently restrain the rat and remove the dummy cannula.
-
Connect the internal cannula to the Hamilton syringe via polyethylene tubing.
-
Insert the internal cannula into the guide cannula, ensuring it extends slightly beyond the guide tip.
-
Infuse 5 µL of the this compound solution or vehicle (aCSF) over a 1-minute period.
-
Leave the internal cannula in place for an additional minute to allow for diffusion.
-
Replace the dummy cannula.
-
-
Data Collection and Analysis:
-
Immediately after the injection, return the rat to its home cage with a pre-weighed amount of food.
-
Measure cumulative food intake at 1, 2, and 4 hours post-injection.
-
Analyze the data using an appropriate statistical test (e.g., ANOVA followed by post-hoc tests) to compare the food intake between the this compound-treated groups and the vehicle control group.
-
Protocol 2: Chronic Study of this compound Effects on Body Weight
Objective: To determine the long-term effects of continuous central administration of this compound on body weight gain.
Materials:
-
All materials from Protocol 1
-
Osmotic minipumps (e.g., Alzet model 2002)
-
Polyethylene tubing for connecting the pump to the cannula
Procedure:
-
Animal Preparation:
-
Perform ICV cannulation surgery as described in Protocol 1.
-
Allow for a one-week recovery period.
-
-
Osmotic Minipump Implantation:
-
Anesthetize the rat.
-
Fill the osmotic minipumps with the appropriate concentration of this compound to deliver the desired dose (e.g., 0.16 nmol/h) for the duration of the study (e.g., 14 days).
-
Implant the filled minipump subcutaneously on the back of the rat.
-
Connect the minipump to the ICV cannula using polyethylene tubing tunneled subcutaneously.
-
The control group will have minipumps filled with vehicle (aCSF).
-
-
Data Collection and Analysis:
-
Record the body weight of each rat daily for the 14-day period.
-
Monitor food and water intake daily.
-
At the end of the study, euthanize the animals and body composition can be analyzed (e.g., using DEXA or by dissecting and weighing fat pads).
-
Analyze the body weight data using repeated measures ANOVA to compare the weight gain trajectory between the this compound and vehicle groups.
-
Experimental Workflow
The following diagram outlines the key steps in a typical experimental workflow for an acute feeding study with this compound.
References
- 1. Long-term administration of MC4 receptor antagonist this compound causes hyperphagia and obesity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. JCI - Melanocortin-4 receptor antagonist TCMCB07 alleviates chemotherapy-induced anorexia and weight loss in rats [jci.org]
- 3. Melanocortin Receptor 4 Deficiency Affects Body Weight Regulation, Grooming Behavior, and Substrate Preference in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Melanocortin-4 receptor antagonist TCMCB07 alleviates chemotherapy-induced anorexia and weight loss in rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining Antinociceptive Effects of Novel Compounds in Mice
Disclaimer: No specific information regarding the compound "HS014" and its antinociceptive dosage in mice was found in the available public resources. The following application notes and protocols provide a general framework for determining the effective dosage of a novel compound for antinociceptive effects in mice, based on established methodologies.
These guidelines are intended for researchers, scientists, and drug development professionals. All animal experiments should be conducted in accordance with relevant institutional and national guidelines for the care and use of laboratory animals.
Introduction
The assessment of the antinociceptive properties of a novel compound is a critical step in the development of new analgesic drugs. This document outlines standard experimental protocols used to evaluate the efficacy of a test compound in rodent models of pain. The primary assays described are the hot plate test, the tail-flick test, and the formalin test, each of which assesses different aspects of nociception.
Data Presentation
Quantitative data from these experiments should be summarized in a clear and structured format to allow for easy comparison between different dosages and control groups. Below is a template for data presentation.
Table 1: Hypothetical Antinociceptive Effects of a Novel Compound in Mice
| Experimental Model | Treatment Group (n=8-10/group) | Dose (mg/kg, i.p.) | Latency (seconds) / Licking Time (seconds) | % MPE / % Inhibition |
| Hot Plate Test | Vehicle (Saline) | - | 10.2 ± 0.8 | - |
| Compound X | 1 | 12.5 ± 1.1 | 11.6 | |
| Compound X | 5 | 18.9 ± 1.5 | 44.0 | |
| Compound X | 10 | 25.3 ± 2.0 | 76.5 | |
| Morphine | 10 | 28.7 ± 1.8 | 93.6 | |
| Tail-Flick Test | Vehicle (Saline) | - | 2.5 ± 0.3 | - |
| Compound X | 1 | 3.1 ± 0.4 | 8.0 | |
| Compound X | 5 | 4.8 ± 0.5 | 30.7 | |
| Compound X | 10 | 6.2 ± 0.6 | 49.3 | |
| Morphine | 10 | 7.8 ± 0.7 | 70.7 | |
| Formalin Test | Phase I (0-5 min) | Phase II (15-30 min) | ||
| Vehicle (Saline) | - | 55.4 ± 4.2 | 80.1 ± 6.5 | |
| Compound X | 1 | 48.2 ± 3.9 | 65.3 ± 5.8 | |
| Compound X | 5 | 35.1 ± 3.1** | 42.7 ± 4.1 | |
| Compound X | 10 | 22.6 ± 2.5 | 25.9 ± 3.3 | |
| Morphine | 10 | 15.8 ± 2.0 | 18.2 ± 2.9*** |
*Data are presented as Mean ± SEM. *% MPE (Maximum Possible Effect) for Hot Plate and Tail-Flick tests is calculated as: [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100. *% Inhibition for the Formalin test is calculated as: [(Vehicle licking time - Drug licking time) / Vehicle licking time] x 100. *Statistical significance compared to vehicle group: *p<0.05, **p<0.01, ***p<0.001.
Experimental Protocols
Animals
Adult male Swiss mice (25-30 g) are commonly used for these studies.[1] Animals should be housed in a temperature-controlled environment with a 12-hour light/dark cycle and have free access to food and water. All animals should be acclimatized to the laboratory environment for at least 30 minutes before testing.[2][3]
Drug Administration
The test compound and reference drugs (e.g., morphine, indomethacin) are typically dissolved in a suitable vehicle (e.g., saline, DMSO). Administration can be via various routes, including intraperitoneal (i.p.), oral (p.o.), or intravenous (i.v.), depending on the compound's properties and the study's objective.[4][5] The volume of administration should be consistent across all groups.
Hot Plate Test
The hot plate test is used to evaluate thermal pain reflexes, which are considered supraspinally integrated responses. This method is effective for assessing centrally acting analgesics.
-
Apparatus: A commercially available hot plate apparatus with the surface temperature maintained at a constant 55 ± 0.5°C.
-
Procedure:
-
Place a mouse on the heated surface of the plate, which is enclosed by a transparent glass cylinder to keep the animal on the plate.
-
Start a timer immediately.
-
Observe the animal for signs of nociception, such as paw licking or jumping.
-
Record the time (latency) between placement and the first sign of a pain response.
-
To prevent tissue damage, a cut-off time of 30-60 seconds is typically set. If the mouse does not respond by the cut-off time, it should be removed from the hot plate, and the latency is recorded as the cut-off time.
-
-
Data Analysis: The latency to respond is the primary measure. An increase in latency compared to the vehicle-treated group indicates an antinociceptive effect.
Tail-Flick Test
Similar to the hot plate test, the tail-flick test measures the response to a thermal stimulus and is used for screening centrally acting analgesics.
-
Apparatus: A tail-flick analgesia meter that focuses a high-intensity light beam on the animal's tail.
-
Procedure:
-
Gently restrain the mouse, allowing the tail to be exposed.
-
Place the distal portion of the tail over the light source.
-
Activate the light source, which starts a timer.
-
The time taken for the mouse to flick its tail away from the heat source is automatically recorded as the tail-flick latency.
-
A maximum trial duration (e.g., 10-18 seconds) should be set to avoid tissue damage.
-
Multiple trials (e.g., three) can be conducted on each animal with an inter-trial interval of at least 60 seconds, and the average latency is used for analysis.
-
-
Data Analysis: An increased tail-flick latency indicates an antinociceptive effect.
Formalin Test
The formalin test is a model of tonic chemical pain and is useful for evaluating both centrally and peripherally acting analgesics. It produces a biphasic pain response.
-
Procedure:
-
Inject a dilute solution of formalin (e.g., 20 µL of a 1-5% solution) into the plantar surface of the mouse's hind paw.
-
Immediately place the mouse in an observation chamber.
-
Record the cumulative time the animal spends licking or biting the injected paw.
-
The observation period is typically divided into two phases:
-
Phase I (Early Phase): 0-5 minutes post-injection, representing direct chemical stimulation of nociceptors.
-
Phase II (Late Phase): 15-30 or 20-40 minutes post-injection, reflecting inflammatory pain mechanisms.
-
-
-
Data Analysis: A reduction in the duration of paw licking in either phase indicates an antinociceptive effect. Centrally acting analgesics like morphine inhibit both phases, while non-steroidal anti-inflammatory drugs (NSAIDs) typically inhibit only the late phase.
Visualizations
Experimental Workflow
Caption: Experimental workflow for assessing antinociceptive effects in mice.
Simplified Nociceptive Signaling Pathway
Caption: Simplified diagram of a nociceptive signaling pathway.
References
- 1. Evaluation of the antinociceptive effects of a selection of triazine derivatives in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tail-flick test [protocols.io]
- 3. diacomp.org [diacomp.org]
- 4. Evaluating analgesic efficacy and administration route following craniotomy in mice using the grimace scale - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
Application of HS014 in Post-Traumatic Stress Disorder Models: Information Currently Unavailable
Initial searches for the application of a compound designated "HS014" in the context of post-traumatic stress disorder (PTSD) models have not yielded any specific results. At present, there is no publicly available scientific literature, application notes, or protocols detailing the use of this compound for the study or treatment of PTSD.
While extensive research exists on various therapeutic agents and their mechanisms in animal models of PTSD, "this compound" does not appear to be a compound that has been documented in this research area.
For researchers, scientists, and drug development professionals interested in PTSD, several established experimental models and signaling pathways are central to current investigations. These include:
Common Experimental Models for PTSD Research:
-
Fear Conditioning: This model is a cornerstone of PTSD research, involving the association of a neutral conditioned stimulus with an aversive unconditioned stimulus to produce a conditioned fear response. This paradigm allows for the study of fear acquisition, consolidation, extinction, and recall, processes that are dysregulated in PTSD.[1][2][3][4][5]
-
Elevated Plus Maze (EPM): The EPM is a widely used behavioral assay to assess anxiety-like behaviors in rodents. The maze consists of two open and two enclosed arms, and the animal's preference for the enclosed arms is indicative of its anxiety level. This model is valuable for screening potential anxiolytic compounds.
Key Signaling Pathways Implicated in PTSD:
Research into the neurobiology of PTSD has identified several critical signaling pathways that are often dysregulated following trauma. Therapeutic interventions often aim to modulate these pathways. Some of the key pathways include:
-
Hypothalamic-Pituitary-Adrenal (HPA) Axis: This central stress response system is frequently dysregulated in individuals with PTSD, leading to altered cortisol levels.
-
Glutamatergic System: The N-methyl-D-aspartate (NMDA) receptor, a key component of the glutamatergic system, plays a crucial role in synaptic plasticity, learning, and memory, all of which are affected in PTSD.
-
Serotonergic (5-HT) System: This system is a primary target for many current PTSD medications, such as selective serotonin reuptake inhibitors (SSRIs).
-
Inflammatory Signaling Pathways: Trauma can induce a pro-inflammatory state, and pathways involving molecules like NF-κB are being investigated as potential therapeutic targets.
-
Akt-GSK3β Signaling Pathway: This pathway is involved in cell survival and apoptosis and has been shown to be altered in response to traumatic hemorrhagic shock.
Diagrams of General Experimental Workflows and Signaling Pathways:
While specific data for this compound is unavailable, the following diagrams illustrate common experimental workflows and signaling pathways relevant to PTSD research.
The absence of information on "this compound" in the context of PTSD research prevents the creation of specific application notes and protocols as requested. Researchers interested in this area are encouraged to focus on the well-documented models and pathways mentioned above. Should information regarding this compound and its application in PTSD become available, a detailed analysis and generation of the requested materials would be possible.
References
- 1. Trace Fear Conditioning: Procedure for Assessing Complex Hippocampal Function in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Learning Models of PTSD: Theoretical Accounts and Psychobiological Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fear Conditioning Protocol - IMPReSS [web.mousephenotype.org]
- 4. mmpc.org [mmpc.org]
- 5. Developing and Validating Trace Fear Conditioning Protocols in C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Behavioral Effects of HS014
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing behavioral assays for characterizing the effects of HS014, a potent and selective antagonist of the melanocortin 4 receptor (MC4R). The protocols detailed below are foundational for investigating the impact of this compound on feeding behavior, anxiety, and locomotor activity.
Introduction to this compound and the Melanocortin 4 Receptor (MC4R)
This compound is a synthetic peptide that acts as a competitive antagonist at the MC4R. The MC4R is a G-protein coupled receptor predominantly expressed in the central nervous system, particularly in hypothalamic nuclei that are critical for regulating energy homeostasis. Endogenous agonists, such as α-melanocyte-stimulating hormone (α-MSH), activate the MC4R, leading to a signaling cascade that suppresses food intake and increases energy expenditure. Conversely, the endogenous antagonist, agouti-related peptide (AgRP), blocks MC4R activity, promoting food intake. By antagonizing the MC4R, this compound is expected to increase food intake and modulate other behaviors regulated by this receptor, such as anxiety and locomotion.
MC4R Signaling Pathway
The binding of an agonist like α-MSH to the MC4R activates the Gs alpha subunit of its associated G-protein. This stimulates adenylyl cyclase to produce cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA). PKA then phosphorylates the cAMP response element-binding protein (CREB), leading to the transcription of genes that mediate the anorexigenic effects of MC4R activation. This compound competitively blocks the binding of agonists, thereby inhibiting this signaling cascade.
Behavioral Assay 1: Food Intake Measurement
This assay is critical for quantifying the orexigenic (appetite-stimulating) effects of this compound.
Experimental Workflow: Food Intake Assay
Quantitative Data: this compound Effects on Food Intake in Rats
The following table summarizes the dose-dependent effect of intracerebroventricular (ICV) administration of this compound on cumulative food intake in free-feeding male rats.
| This compound Dose (nmol, ICV) | Cumulative Food Intake (g) at 1 hour (Mean ± SEM) | Cumulative Food Intake (g) at 4 hours (Mean ± SEM) |
| Vehicle | 0.4 ± 0.2 | 1.1 ± 0.3 |
| 0.33 | 1.5 ± 0.3 | 2.2 ± 0.5 |
| 1.0 | 2.1 ± 0.4 | 3.5 ± 0.6 |
| 3.3 | 2.8 ± 0.5 | 4.8 ± 0.7 |
*p < 0.05 compared to Vehicle.
Detailed Protocol: Food Intake Measurement in Rats
1. Animals and Housing:
-
Species: Male Sprague-Dawley rats (250-300g).
-
Housing: Individually housed in standard shoebox cages with ad libitum access to water and standard chow.
-
Light Cycle: Maintained on a 12:12 hour light/dark cycle.
-
Acclimation: Allow at least one week of acclimation to the housing conditions before any experimental procedures.
2. Surgical Preparation (for ICV administration):
-
Anesthetize rats with an appropriate anesthetic (e.g., isoflurane).
-
Secure the rat in a stereotaxic frame.
-
Implant a guide cannula targeting the lateral cerebral ventricle.
-
Allow a recovery period of at least one week post-surgery.
3. Experimental Procedure:
-
Habituation: Handle the rats daily for several days leading up to the experiment. Habituate them to the injection procedure by performing mock injections with saline.
-
Drug Preparation: Dissolve this compound in sterile saline to the desired concentrations.
-
Administration: On the day of the experiment, administer this compound or vehicle (saline) via intracerebroventricular (ICV) injection at a volume of 5 µl over 1 minute.
-
Food Presentation: Immediately after the injection, provide a pre-weighed amount of standard chow.
-
Data Collection: Measure the amount of food remaining (and any spillage) at 1, 2, 4, and 24 hours post-injection. Calculate the cumulative food intake at each time point.
4. Data Analysis:
-
Calculate the mean and standard error of the mean (SEM) for cumulative food intake for each treatment group at each time point.
-
Analyze the data using a one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's test) to compare the this compound-treated groups to the vehicle control group. A p-value of < 0.05 is typically considered statistically significant.
Behavioral Assay 2: Elevated Plus Maze (EPM)
The EPM is a widely used assay to assess anxiety-like behavior in rodents. The test is based on the conflict between the animal's natural tendency to explore a novel environment and its aversion to open, elevated spaces.
Experimental Workflow: Elevated Plus Maze
Quantitative Data: Expected Effects of this compound in the Elevated Plus Maze
| Parameter | Expected Effect of Anxiolytic (e.g., this compound) |
| Time spent in open arms (%) | Increase |
| Number of entries into open arms (%) | Increase |
| Time spent in closed arms (%) | Decrease |
| Total arm entries | No significant change (to rule out locomotor effects) |
Detailed Protocol: Elevated Plus Maze
1. Apparatus:
-
A plus-shaped maze elevated from the floor (typically 50 cm).
-
Two opposite arms are open (e.g., 50 cm long x 10 cm wide).
-
Two opposite arms are enclosed by high walls (e.g., 40 cm high).
-
The arms are connected by a central platform (e.g., 10 cm x 10 cm).
-
The maze should be made of a non-porous material for easy cleaning.
2. Animals and Environment:
-
Species: Male mice (e.g., C57BL/6, 20-25g).
-
Testing Environment: A dimly lit, quiet room.
-
Acclimation: Bring mice to the testing room 30-60 minutes before the start of the experiment to acclimate.
3. Experimental Procedure:
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., ICV or intraperitoneal) at a predetermined time before the test (e.g., 30 minutes).
-
Trial Initiation: Place the mouse on the central platform of the maze, facing one of the open arms.
-
Trial Duration: Allow the mouse to explore the maze for 5 minutes.
-
Recording: Record the session using a video camera mounted above the maze. Use a video tracking software to automatically score the behavior.
-
Cleaning: Thoroughly clean the maze with 70% ethanol between each trial to remove olfactory cues.
4. Data Collection and Analysis:
-
Primary Measures:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
-
Derived Measures:
-
Percentage of time spent in the open arms: (Time in open arms / (Time in open arms + Time in closed arms)) * 100.
-
Percentage of open arm entries: (Number of open arm entries / (Number of open arm entries + Number of closed arm entries)) * 100.
-
-
Locomotor Activity: Total number of arm entries can be used as a measure of general activity.
-
Statistical Analysis: Use an independent t-test or one-way ANOVA to compare the different treatment groups.
Behavioral Assay 3: Open Field Test
The open field test is used to assess general locomotor activity and anxiety-like behavior in rodents. Animals are placed in a novel, open arena, and their exploratory behavior is monitored.
Experimental Workflow: Open Field Test
Quantitative Data: this compound Effects on Locomotor Activity in Mice
The following table summarizes the effect of this compound on morphine-induced locomotor activity in C57Bl/6 mice. This compound pretreatment shifted the dose-effect curve of morphine downwards, indicating a reduction in locomotor activity.
| Morphine Dose (mg/kg, i.p.) | Locomotor Activity (counts/15 min) - Morphine alone (Mean ± SEM) | Locomotor Activity (counts/15 min) - this compound (1 nmol, i.c.v.) + Morphine (Mean ± SEM) |
| 3.2 | 1200 ± 150 | 800 ± 100 |
| 10 | 2500 ± 200 | 1800 ± 180 |
| 32 | 1800 ± 170 | 1100 ± 120* |
*p < 0.05 compared to Morphine alone at the same dose.
Detailed Protocol: Open Field Test
1. Apparatus:
-
A square or circular arena with walls (e.g., 40 cm x 40 cm x 30 cm for mice).
-
The floor is typically divided into a central zone and a peripheral zone by the analysis software.
-
The arena should be made of a non-porous material for easy cleaning.
2. Animals and Environment:
-
Species: Male mice (e.g., C57BL/6, 20-25g).
-
Testing Environment: A well-lit, quiet room.
-
Acclimation: Bring mice to the testing room 30-60 minutes before the start of the experiment to acclimate.
3. Experimental Procedure:
-
Drug Administration: Administer this compound or vehicle via the desired route at a predetermined time before the test.
-
Trial Initiation: Place the mouse in the center of the open field arena.
-
Trial Duration: Allow the mouse to explore the arena for a set period, typically 15 to 30 minutes.
-
Recording: Record the session using a video camera mounted above the arena and use video tracking software for analysis.
-
Cleaning: Thoroughly clean the arena with 70% ethanol between each trial.
4. Data Collection and Analysis:
-
Locomotor Activity Measures:
-
Total distance traveled.
-
Horizontal activity (beam breaks, if using an automated chamber).
-
Vertical activity (rearing).
-
-
Anxiety-Like Behavior Measures:
-
Time spent in the center of the arena versus the periphery.
-
Latency to enter the center zone.
-
Frequency of entries into the center zone.
-
-
Statistical Analysis: Use ANOVA to analyze the effects of this compound on these parameters over time and between treatment groups.
Disclaimer: These protocols provide a general framework. Specific parameters such as animal strain, age, sex, drug dosage, and timing of administration should be optimized for each specific study. All animal procedures should be conducted in accordance with institutional and national guidelines for animal care and use.
Troubleshooting & Optimization
Technical Support Center: HS014 In Vivo Administration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the selective melanocortin 4 receptor (MC4R) antagonist, HS014, in vivo. The following information is designed to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My this compound formulation appears cloudy or has precipitated. What are the potential causes and solutions?
A1: Poor solubility and stability are common issues with peptide formulations. Precipitation can lead to inaccurate dosing and reduced efficacy.
Troubleshooting Steps:
-
pH Adjustment: The pH of the formulation can significantly impact peptide solubility. Experiment with adjusting the pH of your vehicle to find the optimal range for this compound solubility.
-
Sonication: Gentle sonication can help to dissolve small particles and create a more uniform suspension. However, be cautious as excessive sonication can degrade the peptide.
-
Fresh Preparation: It is highly recommended to prepare the this compound solution fresh for each experiment to minimize degradation and precipitation.[1]
Q2: I am not observing the expected physiological effects (e.g., increased food intake) after this compound administration. What could be the issue?
A2: Lack of efficacy can stem from several factors, from the formulation to the administration technique.
Troubleshooting Steps:
-
Dose-Response: Ensure you are using an appropriate dose. Studies have shown that this compound increases food intake in rats at doses between 0.33 and 3.3 nmol when administered i.c.v.[2] A high dose of 10 nmol has been reported to cause sedation and inhibit feeding initially.[2]
-
Administration Accuracy: For i.c.v. injections, verify the accuracy of your stereotaxic coordinates. Incorrect placement of the cannula can lead to the compound not reaching the target ventricular space. For continuous infusion with osmotic minipumps, ensure the pump is functioning correctly and the catheter is patent.
-
Peptide Integrity: Peptides are susceptible to degradation. Ensure that your stock of this compound has been stored correctly (typically lyophilized at -20°C or -80°C) and that the prepared solution has not been stored for an extended period.
Q3: I am observing unexpected side effects or toxicity in my animals. What should I do?
A3: Unforeseen adverse effects can occur. It is crucial to monitor animals closely during and after administration.
Troubleshooting Steps:
-
Dose Reduction: The observed toxicity may be dose-dependent. Consider reducing the dose to see if the adverse effects are mitigated.
-
Vehicle Toxicity: The vehicle itself could be causing toxicity. If you are using co-solvents or other excipients, consider running a vehicle-only control group to assess its effects.
-
Administration Rate: For i.c.v. injections, a slow infusion rate is critical to avoid sudden increases in intracranial pressure. For continuous infusion, ensure the pump's flow rate is appropriate for the animal model.
Data Presentation
Table 1: Reported In Vivo Dosing of this compound in Rats
| Administration Route | Dose | Species | Observed Effect | Reference |
| Intracerebroventricular (i.c.v.) Injection | 0.1 - 10 nmol | Rat | Dose-dependent increase in food intake (0.33-3.3 nmol) | |
| i.c.v. Injection | 2 x 1 nmol (twice daily) | Rat | Increased food intake and body weight | |
| i.c.v. Continuous Infusion (Osmotic Minipump) | 0.16 nmol/h | Rat | Sustained hyperphagia and obesity | |
| Intranasal | 3.5 ng or 100 µg | Rat | Attenuation of stress-related gene expression changes |
Experimental Protocols
Protocol 1: Intracerebroventricular (i.c.v.) Bolus Injection of this compound in Rats
-
Preparation:
-
Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane).
-
Secure the animal in a stereotaxic frame.
-
Prepare the this compound solution in sterile, pyrogen-free artificial cerebrospinal fluid (aCSF) or saline to the desired concentration. It is recommended to prepare this solution fresh.
-
-
Surgical Procedure:
-
Make a midline incision on the scalp to expose the skull.
-
Using a dental drill, create a small burr hole over the target lateral ventricle. Coordinates for the lateral ventricle in rats are typically ~0.8 mm posterior to bregma, ~1.5 mm lateral to the midline, and ~3.5-4.0 mm ventral from the skull surface.
-
Lower a Hamilton syringe with a 33-gauge needle, filled with the this compound solution, to the target depth.
-
-
Injection:
-
Infuse the this compound solution slowly over several minutes (e.g., 1 µL/min) to avoid a rapid increase in intracranial pressure.
-
After the injection is complete, leave the needle in place for an additional 5 minutes to allow for diffusion and prevent backflow upon retraction.
-
Slowly withdraw the needle.
-
-
Post-operative Care:
-
Suture the scalp incision.
-
Provide post-operative analgesia and monitor the animal for recovery.
-
Protocol 2: Continuous Intracerebroventricular Infusion of this compound via Osmotic Minipump in Rats
-
Pump Preparation:
-
Following the manufacturer's instructions, fill the osmotic minipump with the freshly prepared this compound solution in a sterile environment.
-
Attach a brain infusion cannula to the pump.
-
Prime the pump by incubating it in sterile saline at 37°C for the time specified by the manufacturer to ensure immediate and stable delivery upon implantation.
-
-
Surgical Implantation:
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Implant the brain infusion cannula into the lateral ventricle as described in Protocol 1.
-
Create a subcutaneous pocket on the back of the rat by making a small skin incision.
-
Tunnel the catheter from the cannula subcutaneously to the pocket.
-
Place the osmotic minipump in the subcutaneous pocket.
-
-
Closure and Recovery:
-
Suture the incisions.
-
Provide post-operative care as described in Protocol 1. The pump will continuously deliver this compound at a predetermined rate for a specified duration.
-
Protocol 3: Intranasal Administration of this compound in Rats
-
Animal Preparation:
-
Lightly anesthetize the rat to prevent movement and ensure accurate administration.
-
-
Administration:
-
Place the rat in a supine position.
-
Using a micropipette, administer small droplets (e.g., 5-10 µL) of the this compound solution into one nostril, allowing the animal to inhale the droplet.
-
Alternate between nostrils for the total desired volume.
-
-
Post-administration:
-
Keep the animal in a supine position for a few minutes to facilitate absorption.
-
Monitor the animal for any signs of respiratory distress.
-
Mandatory Visualizations
Caption: Signaling pathway of this compound as an MC4R antagonist.
Caption: General workflow for in vivo administration of this compound.
Caption: Troubleshooting decision tree for this compound in vivo experiments.
References
Technical Support Center: Optimizing HS014 Dose-Response for Feeding Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing dose-response experiments with the MC4 receptor antagonist, HS014, for feeding studies.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose range for this compound in rat feeding studies?
A1: Based on published literature, a starting dose range of 0.33 to 3.3 nmol administered via intracerebroventricular (ICV) injection is recommended for observing a significant increase in food intake in rats. Doses as low as 0.1 nmol may not produce a significant effect, while doses as high as 10 nmol have been reported to induce sedation, which can confound feeding behavior measurements.[1]
Q2: How should this compound be prepared for ICV injection?
A2: this compound is a cyclic peptide. For peptides, it is generally recommended to first attempt reconstitution in sterile, distilled water. If solubility is an issue, a small amount of a solubilizing agent like DMSO can be used, followed by dilution with sterile saline or artificial cerebrospinal fluid (aCSF) to the final desired concentration. It is crucial to ensure the final concentration of the organic solvent is minimal to avoid toxicity. Always prepare fresh solutions for each experiment to ensure peptide stability.
Q3: What is the expected time course of action for this compound on food intake?
A3: A significant increase in food intake is typically observed within the first hour following an ICV injection of this compound.[1] This effect can persist for up to at least four hours.[1] It is advisable to monitor food consumption at multiple time points post-injection to capture the full dose-response effect.
Q4: What is the mechanism of action of this compound?
A4: this compound is a potent and selective antagonist of the melanocortin-4 receptor (MC4R).[1] By blocking the MC4R in the central nervous system, this compound disinhibits feeding, leading to an increase in food intake.[1] The MC4R is a key component of the leptin-melanocortin signaling pathway, which plays a crucial role in regulating energy homeostasis.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No significant increase in food intake at expected effective doses. | 1. Improper ICV injection technique: The injection may not have reached the cerebral ventricles. 2. Incorrect dose preparation: Issues with peptide solubility or stability leading to a lower effective concentration. 3. Animal-related factors: High inter-individual variability in response, stress, or habituation to the testing environment. 4. Peptide degradation: Improper storage or handling of the this compound peptide. | 1. Verify ICV cannula placement: After the study, inject a dye (e.g., Evans blue) to confirm the injection site. Refine surgical and injection techniques. 2. Optimize dose preparation: Refer to the peptide solubility guidelines. Consider using a fresh vial of this compound. Prepare solutions immediately before use. 3. Acclimatize animals: Ensure animals are properly habituated to the experimental setup and handling to minimize stress. Increase the sample size to account for individual variability. 4. Follow storage recommendations: Store lyophilized peptide at -20°C or lower. Avoid repeated freeze-thaw cycles of stock solutions. |
| High variability in food intake data between animals in the same dose group. | 1. Inconsistent injection volume or rate: Can lead to differential distribution of the compound within the ventricles. 2. Differences in animal handling: Stress can significantly impact feeding behavior. 3. Individual differences in MC4R sensitivity or expression. | 1. Use a reliable infusion pump: This ensures a consistent volume and rate of injection for all animals. 2. Standardize handling procedures: Ensure all animals are handled similarly and by experienced personnel. 3. Increase group sizes: A larger 'n' can help to mitigate the effects of individual biological variation. |
| Animals appear sedated or exhibit other unexpected behaviors. | 1. Dose is too high: A 10 nmol dose of this compound has been shown to cause sedation. 2. Off-target effects: Although selective, very high concentrations might lead to interactions with other receptors. 3. Contamination of the injectate. | 1. Perform a dose-response study: Start with lower doses and titrate up to find the optimal dose that increases feeding without causing adverse effects. 2. Review literature for known off-target effects: If unexpected behaviors persist at lower doses, consider potential alternative mechanisms. 3. Ensure sterile preparation: Use sterile reagents and techniques for preparing and administering the this compound solution. |
| Difficulty in dissolving the this compound peptide. | 1. Inappropriate solvent: Peptides have varying solubility based on their amino acid sequence. 2. Peptide has degraded. | 1. Follow peptide solubility guidelines: Start with sterile water. If insoluble, try adding a small amount of an appropriate organic solvent like DMSO, followed by dilution. The final solution should be clear. 2. Use a fresh vial of the peptide. |
Quantitative Data Summary
The following table summarizes the dose-response data for this compound on food intake in free-feeding male Wistar rats, administered via intracerebroventricular (ICV) injection.
| Dose (nmol) | Effect on Food Intake (First 1 hour) | Effect on Food Intake (at 4 hours) | Cumulative Food Intake Increase (at 4 hours) | Adverse Effects | Reference |
| 0.1 | No significant effect | Not reported | Not reported | None reported | |
| 0.33 | Significant increase | Not reported | Not reported | None reported | |
| 1.0 | Significant increase | Significant increase | Up to 100% | None reported | |
| 3.3 | Significant, dose-dependent increase | Significant increase | Up to 100% | None reported | |
| 10 | Inhibition of feeding | Increased food consumption later | Not specified | Sedation |
Experimental Protocols
Intracerebroventricular (ICV) Cannulation and Injection in Rats
This protocol provides a general guideline. All procedures should be performed under aseptic conditions and in accordance with institutional animal care and use committee (IACUC) guidelines.
Materials:
-
This compound peptide
-
Sterile artificial cerebrospinal fluid (aCSF) or sterile saline
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Stereotaxic apparatus
-
Guide cannula and dummy cannula (sized for rats)
-
Injection needle
-
Dental cement
-
Surgical tools (scalpel, forceps, etc.)
-
Microinfusion pump
Procedure:
-
Animal Preparation: Anesthetize the rat and place it in the stereotaxic apparatus. Ensure the head is level.
-
Surgical Incision: Make a midline incision on the scalp to expose the skull.
-
Cannula Implantation: Using a dental drill, create a small burr hole over the target ventricle (e.g., lateral ventricle). Coordinates for the lateral ventricle are typically ~0.8 mm posterior to bregma, ~1.5 mm lateral to the midline, and ~3.5 mm ventral from the skull surface. Slowly lower the guide cannula to the target depth.
-
Securing the Cannula: Secure the guide cannula to the skull using dental cement. Insert a dummy cannula to keep the guide cannula patent.
-
Recovery: Allow the animal to recover for at least one week before the experiment.
-
This compound Preparation: On the day of the experiment, prepare the this compound solution in sterile aCSF or saline at the desired concentrations.
-
ICV Injection: Gently restrain the animal and remove the dummy cannula. Connect the injection needle to a microinfusion pump via tubing. Insert the injection needle into the guide cannula, ensuring it extends slightly beyond the tip of the guide. Infuse the this compound solution at a slow, controlled rate (e.g., 0.5 µL/min).
-
Post-Injection: After the infusion is complete, leave the injection needle in place for a short period (e.g., 1 minute) to prevent backflow. Replace the dummy cannula.
-
Behavioral Observation: Return the animal to its home cage with pre-weighed food and monitor food intake at predetermined time points.
Mandatory Visualizations
This compound Signaling Pathway
Caption: Signaling pathway of this compound as an MC4R antagonist.
Experimental Workflow for this compound Feeding Study
Caption: Experimental workflow for an this compound dose-response feeding study.
References
Unexpected behavioral effects of high-dose HS014
Welcome to the technical support center for HS014. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and navigating the experimental use of the selective melanocortin 4 receptor (MC4R) antagonist, this compound, particularly concerning unexpected behavioral effects at high doses.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective antagonist of the melanocortin 4 receptor (MC4R).[1][2][3][4] By blocking this receptor, this compound inhibits the downstream signaling pathways typically activated by endogenous agonists like α-melanocyte-stimulating hormone (α-MSH). The MC4R is a G protein-coupled receptor crucial for regulating energy homeostasis, appetite, and sexual function.[5]
Q2: What are the expected behavioral effects of this compound administration?
A2: The primary and expected behavioral effect of this compound is an increase in food intake. This is due to the blockade of the MC4R, which plays a key role in satiety signaling. Studies have shown that central administration of this compound significantly increases food consumption in a dose-dependent manner in satiated rodents.
Q3: Are there any known unexpected behavioral effects associated with high-dose administration of this compound?
A3: Yes, at high doses, this compound has been observed to produce effects that are contrary to its primary orexigenic (food intake-increasing) action. The most prominent unexpected effect is a transient period of sedation and inhibition of feeding. One study reported that the highest dose of this compound (10 nmol) induced sedation and inhibited feeding for the first hour of testing, after which food consumption increased.
Troubleshooting Guide
Issue 1: Observation of Sedation and Lack of Feeding Activity After High-Dose this compound Injection
-
Problem: Following intracerebroventricular (ICV) administration of a high dose of this compound, the subject animal appears sedated, lethargic, and does not initiate feeding, which is contrary to the expected orexigenic effect.
-
Possible Cause: This is a documented, albeit unexpected, effect of high-dose this compound. The precise mechanism for this initial sedative and anorexic effect is not fully elucidated but may involve the recruitment of alternative signaling pathways or off-target effects at high concentrations.
-
Troubleshooting Steps:
-
Confirm Dose: Double-check your calculations and the concentration of your this compound solution to ensure the administered dose was correct.
-
Observation Period: Continue to observe the animal. The sedative and feeding-inhibitory effects of high-dose this compound have been reported to be transient, typically lasting for about an hour. Increased feeding behavior may be observed after this initial period.
-
Dose-Response Curve: If the objective is to stimulate feeding, consider performing a dose-response study to determine the optimal dose that elicits a robust feeding response without the initial sedative effects. Lower doses are often effective at increasing food intake without causing sedation.
-
Control Groups: Ensure you have appropriate vehicle-control groups to confirm that the observed sedation is a specific effect of the high-dose compound and not a procedural artifact.
-
Issue 2: High Variability in Feeding Behavior Following this compound Administration
-
Problem: There is significant variability in the food intake response among animals receiving the same dose of this compound.
-
Possible Causes:
-
Injection Accuracy: Inconsistent or inaccurate ICV injections can lead to variable drug delivery to the target brain region.
-
Animal Stress: Stress from handling and the injection procedure can independently affect feeding behavior and may mask or alter the effects of this compound.
-
Circadian Rhythms: The timing of the injection and feeding observation can influence the results, as feeding behavior in rodents is strongly influenced by their light-dark cycle.
-
-
Troubleshooting Steps:
-
Verify Cannula Placement: After the experiment, it is crucial to verify the placement of the ICV cannula. This can be done by injecting a dye (e.g., Evans blue) and performing histological analysis of the brain to ensure the injection site was within the cerebral ventricle.
-
Acclimatization: Ensure that animals are adequately acclimatized to the experimental conditions, including handling, injection procedures (sham injections), and the feeding environment, to minimize stress-induced behavioral changes.
-
Standardize Procedures: Standardize the time of day for injections and observations to control for circadian variations in feeding.
-
Increase Sample Size: A larger number of animals per group can help to mitigate the impact of individual variability on the statistical power of the experiment.
-
Data Presentation
Table 1: Effects of Intracerebroventricular (ICV) this compound Administration on Food Intake in Rats
| Dose of this compound (nmol) | Observation Period | Primary Behavioral Effect | Unexpected Effects Noted |
| 0.1 | 1-4 hours | No significant effect on food intake | None reported |
| 0.33 - 3.3 | 1-4 hours | Dose-dependent increase in food intake | None reported |
| 10 | First hour | Inhibition of feeding | Sedation |
| 10 | 1-4 hours | Increased cumulative food intake | Initial sedation and feeding inhibition |
This table summarizes qualitative data from published studies. For precise quantitative data, please refer to the original research articles.
Experimental Protocols
Protocol 1: Intracerebroventricular (ICV) Cannula Implantation in Rats
-
Anesthesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane or a ketamine/xylazine cocktail) according to approved institutional animal care and use committee (IACUC) protocols.
-
Stereotaxic Surgery: Secure the anesthetized rat in a stereotaxic frame. Shave and clean the scalp with an antiseptic solution.
-
Incision: Make a midline incision on the scalp to expose the skull.
-
Bregma Identification: Identify the bregma landmark on the skull.
-
Craniotomy: Using a dental drill, create a small burr hole at the stereotaxic coordinates for the lateral ventricle.
-
Cannula Implantation: Slowly lower a guide cannula to the desired depth.
-
Fixation: Secure the cannula to the skull using dental cement and anchor screws.
-
Stylet Insertion: Insert a dummy stylet into the guide cannula to prevent blockage.
-
Post-operative Care: Administer analgesics and allow the animal to recover for at least one week before any experimental procedures.
Protocol 2: Intracerebroventricular (ICV) Injection of this compound
-
Animal Handling: Gently handle the rat to minimize stress.
-
Stylet Removal: Remove the dummy stylet from the guide cannula.
-
Injector Insertion: Insert an injector cannula that extends slightly beyond the tip of the guide cannula.
-
Drug Infusion: Connect the injector to a microsyringe pump and infuse the desired volume of this compound solution at a slow, controlled rate (e.g., 0.5-1.0 µL/minute).
-
Post-Infusion Period: Leave the injector in place for a short period (e.g., 1 minute) after the infusion is complete to allow for diffusion and prevent backflow.
-
Stylet Replacement: Gently remove the injector and replace the dummy stylet.
-
Behavioral Observation: Return the animal to its home cage or the experimental chamber and begin behavioral observations.
Mandatory Visualizations
Caption: MC4R signaling pathway and the antagonistic action of this compound.
Caption: Troubleshooting workflow for unexpected behavioral effects.
References
- 1. Melanocortin 4 Receptor Pathway Dysfunction in Obesity: Patient Stratification Aimed at MC4R Agonist Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. GraphViz Examples and Tutorial [graphs.grevian.org]
- 4. A Novel Selective Melanocortin-4 Receptor Agonist Reduces Food Intake in Rats and Mice without Producing Aversive Consequences | Journal of Neuroscience [jneurosci.org]
- 5. Melanocortin 4 receptor - Wikipedia [en.wikipedia.org]
Technical Support Center: Hypothetical Substance 014 (HS014)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and handling of Hypothetical Substance 014 (HS014).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A: this compound is a selective kinase inhibitor that targets the XYZ signaling pathway, which is implicated in various cellular processes. Its primary mechanism involves competitive binding to the ATP-binding pocket of the XYZ kinase, preventing downstream phosphorylation and signal transduction.
Q2: What are the recommended storage conditions for this compound?
A: For long-term storage, this compound should be stored as a solid at -20°C, protected from light and moisture. For short-term storage, a stock solution can be kept at 4°C for up to two weeks. Avoid repeated freeze-thaw cycles to maintain the integrity of the compound.[1][2]
Q3: How should I prepare a stock solution of this compound?
A: To prepare a stock solution, dissolve the solid this compound in an appropriate solvent, such as DMSO, to the desired concentration. Ensure the solution is thoroughly mixed by vortexing. For cellular experiments, it is advisable to make fresh dilutions from the stock solution in your cell culture medium.
Q4: Is this compound sensitive to air or moisture?
A: Yes, this compound is known to be sensitive to atmospheric moisture, which can lead to degradation over time.[3] It is recommended to handle the solid compound in a controlled environment, such as a glovebox, and to use anhydrous solvents for preparing solutions.[3][4]
Troubleshooting Guides
This section addresses specific issues that users might encounter during their experiments with this compound.
Issue 1: Inconsistent or No Biological Activity Observed
-
Q: My experiment with this compound is showing no effect or the results are not reproducible. What could be the cause?
-
A: Inconsistent results can stem from several factors. First, verify the integrity of the this compound compound. Improper storage or handling can lead to degradation. It is also crucial to ensure that your stock solutions are freshly prepared and have not undergone multiple freeze-thaw cycles. If the problem persists, consider titrating the compound to determine its optimal concentration for your specific cell line or assay.
-
Issue 2: Precipitation of this compound in Aqueous Solutions
-
Q: I observed precipitation when I diluted my this compound stock solution in my aqueous cell culture medium. How can I prevent this?
-
A: this compound has limited solubility in aqueous solutions. To prevent precipitation, ensure that the final concentration of the organic solvent (e.g., DMSO) in your culture medium is kept to a minimum, typically below 0.5%. You can also try to prepare a more diluted stock solution and add it to the medium while vortexing to ensure rapid and uniform mixing.
-
Issue 3: Unexpected Off-Target Effects
-
Q: I am observing cellular effects that are not consistent with the known mechanism of action of this compound. What should I do?
-
A: While this compound is a selective inhibitor, off-target effects can occur, especially at higher concentrations. It is recommended to perform a dose-response experiment to identify the lowest effective concentration. Additionally, including appropriate positive and negative controls in your experiment can help differentiate between on-target and off-target effects.
-
Quantitative Data Summary
The following tables summarize the solubility and stability data for this compound.
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility (at 25°C) |
| DMSO | ≥ 50 mg/mL |
| Ethanol | ≥ 25 mg/mL |
| PBS (pH 7.4) | < 0.1 mg/mL |
Table 2: Stability of this compound Under Various Conditions
| Condition | Stability (t½) | Notes |
| Solid at -20°C | > 2 years | Protected from light and moisture. |
| Stock Solution (DMSO) at 4°C | ~ 2 weeks | Avoid repeated freeze-thaw cycles. |
| In Aqueous Buffer (pH 7.4) at 37°C | ~ 24 hours | Prone to hydrolysis. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound
-
Equilibrate the vial of solid this compound to room temperature before opening to prevent moisture condensation.
-
Weigh out the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM.
-
Vortex the solution for 1-2 minutes until the solid is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles and store at -20°C.
Protocol 2: In Vitro Kinase Assay with this compound
-
Prepare a reaction buffer containing the purified XYZ kinase and its substrate.
-
Serially dilute the this compound stock solution to the desired final concentrations in the reaction buffer.
-
Add the diluted this compound or vehicle control (DMSO) to the kinase-substrate mixture.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30°C for the specified time.
-
Terminate the reaction and quantify the substrate phosphorylation using a suitable detection method (e.g., ELISA, Western blot).
Diagrams
Below are diagrams illustrating the signaling pathway of this compound and a typical experimental workflow.
References
Sedative effects of HS014 at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the selective melanocortin 4 receptor (MC4R) antagonist, HS014, with a focus on its sedative effects at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective antagonist for the melanocortin 4 receptor (MC4R). Its primary mechanism of action is to block the binding of endogenous agonists, such as alpha-melanocyte-stimulating hormone (α-MSH), to the MC4R. The MC4R is a G-protein coupled receptor that, upon activation, typically leads to an increase in intracellular cyclic AMP (cAMP) levels. By antagonizing this receptor, this compound inhibits this signaling pathway.
Q2: Are sedative effects an expected outcome of this compound administration?
A2: While primarily investigated for its effects on food intake and other metabolic parameters, sedation has been observed as a significant side effect of this compound at high concentrations. Research in rodent models has demonstrated that high doses of this compound administered intracerebroventricularly (ICV) can induce a state of sedation.
Q3: What is the reported dose of this compound that induces sedation?
A3: In studies with free-feeding rats, a dose of 10 nmol of this compound administered via intracerebroventricular (ICV) injection was found to induce sedation and inhibit feeding for the first hour of testing.[1] Lower doses (0.1-3.3 nmol) were observed to increase food intake without reports of sedation.[1]
Troubleshooting Guide
Issue 1: Variability in the sedative response to high-dose this compound.
-
Question: We are administering a 10 nmol dose of this compound (ICV) to our rats, but we are seeing inconsistent sedative effects. Some animals are deeply sedated, while others show minimal effects. What could be the cause?
-
Possible Causes & Troubleshooting Steps:
-
Inaccurate ICV Cannula Placement: Incorrect placement of the guide cannula can lead to improper delivery of this compound to the cerebral ventricles.
-
Solution: Verify cannula placement post-experiment via histological analysis. Ensure stereotaxic coordinates are accurate for the specific age, weight, and strain of the rats.
-
-
Incorrect Drug Concentration or Volume: Errors in the preparation of the this compound solution or the volume of injection will lead to inconsistent dosing.
-
Solution: Double-check all calculations for drug dilution. Ensure the microsyringe used for injection is properly calibrated and free of air bubbles. Prepare fresh solutions for each experiment to avoid degradation.
-
-
Animal Strain and Individual Variability: Different rat strains can exhibit varying sensitivities to centrally-acting compounds. There can also be significant inter-individual differences in response.
-
Solution: Ensure that all experimental animals are from the same strain and supplier. If variability persists, increase the sample size to ensure statistical power. Consider conducting a dose-response study within your specific strain to identify the optimal dose for consistent sedation.
-
-
Stress and Handling: Excessive handling or stressful conditions prior to injection can influence the animal's baseline arousal state and affect the observed sedative outcome.
-
Solution: Acclimate animals to the experimental room and handling procedures for several days prior to the experiment. Minimize noise and disturbances during the experimental period.
-
-
Issue 2: Animals exhibit hyperactivity or agitation instead of sedation at high doses of this compound.
-
Question: We expected to see sedation with a high dose of this compound, but instead, some of our animals are showing signs of agitation and increased locomotor activity. Why might this be happening?
-
Possible Causes & Troubleshooting Steps:
-
Paradoxical Reaction: While uncommon, some centrally-acting drugs can produce paradoxical reactions in a subset of animals. The exact mechanisms are not always clear but can be related to genetic predispositions or specific neurochemical balances in individual animals.
-
Solution: Carefully document these occurrences. If the reaction is consistent in a particular strain, it may be a notable finding. Consider testing a different strain of animal.
-
-
Off-Target Effects at High Concentrations: Although this compound is a selective MC4R antagonist, at very high concentrations, the possibility of off-target effects on other receptor systems cannot be entirely ruled out.
-
Solution: If possible, measure physiological parameters that might indicate off-target effects (e.g., changes in heart rate or blood pressure that are not typically associated with MC4R antagonism). Review literature for any known off-target interactions of this compound.
-
-
Data Presentation
Table 1: Effects of Intracerebroventricular (ICV) Administration of this compound on Food Intake and Sedation in Rats
| Dose (nmol) | Primary Observed Effect | Sedative Effect | Citation |
| 0.1 | No significant effect on food intake | Not observed | [1] |
| 0.33 - 3.3 | Dose-dependent increase in food intake | Not observed | [1] |
| 10 | Inhibition of feeding (first hour) | Observed | [1] |
Experimental Protocols
Protocol 1: Assessment of Sedative Effects of this compound in Rats Following Intracerebroventricular (ICV) Administration
-
Animal Model: Adult male Wistar or Sprague-Dawley rats (250-300g).
-
Surgical Preparation:
-
Anesthetize the rat using an appropriate anesthetic (e.g., isoflurane or a ketamine/xylazine cocktail).
-
Secure the animal in a stereotaxic frame.
-
Implant a guide cannula into the lateral ventricle using appropriate stereotaxic coordinates.
-
Allow a recovery period of at least one week post-surgery.
-
-
Drug Preparation:
-
Dissolve this compound in sterile artificial cerebrospinal fluid (aCSF) to the desired concentration (e.g., 10 nmol in a volume of 5 µL).
-
Prepare a vehicle control group with aCSF only.
-
-
Drug Administration:
-
Gently restrain the conscious animal.
-
Insert the injection cannula, extending just beyond the tip of the guide cannula, and connect it to a microsyringe.
-
Infuse the this compound solution or vehicle over a period of 1-2 minutes.
-
-
Assessment of Sedation:
-
Loss of Righting Reflex: Immediately following injection, and at regular intervals (e.g., 5, 15, 30, 60 minutes), place the animal on its back. The inability of the animal to right itself within 30 seconds is considered a loss of the righting reflex, indicating a deep level of sedation.
-
Locomotor Activity: Place the animal in an open-field arena equipped with infrared beams to automatically track movement. Record the total distance traveled, rearing frequency, and time spent in the center versus the periphery of the arena for a set duration (e.g., 60 minutes). A significant decrease in locomotor activity compared to the vehicle control group is indicative of sedation.
-
Observational Scoring: Use a sedation scale to score the animal's behavior at regular intervals. An example scale could be:
-
4: Alert and active
-
3: Awake but calm, reduced activity
-
2: Drowsy, slow to respond to stimuli
-
1: Asleep, rousable by mild prodding
-
0: Asleep, not rousable by mild prodding
-
-
Mandatory Visualizations
Caption: this compound antagonizes the MC4R, inhibiting downstream signaling and potentially leading to sedation.
Caption: Experimental workflow for assessing the sedative effects of this compound.
References
Technical Support Center: The Impact of Chronic HS014 Administration on Blood Glucose
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the experimental use of HS014, a selective melanocortin-4 receptor (MC4R) antagonist, and its impact on blood glucose.
Frequently Asked Questions (FAQs)
Q1: What is the primary expected effect of chronic this compound administration on blood glucose levels?
A1: Chronic administration of the MC4R antagonist this compound is expected to lead to a significant increase in blood glucose levels. This is often accompanied by hyperphagia (increased food intake) and subsequent obesity, which are contributing factors to the observed hyperglycemia.[1]
Q2: How does this compound influence body weight and food intake?
A2: this compound, by blocking the MC4R, disrupts the normal satiety signals in the brain. This leads to a notable increase in food consumption (hyperphagia) and a corresponding gain in body weight, primarily due to increased fat deposits.
Q3: What is the mechanism of action by which this compound affects blood glucose?
A3: this compound is a competitive antagonist of the melanocortin-4 receptor (MC4R). The MC4R is a G-protein coupled receptor that, when activated by its endogenous agonist α-MSH, stimulates a signaling cascade that promotes satiety and influences glucose homeostasis. By blocking this receptor, this compound inhibits these downstream effects, leading to increased food intake and altered glucose metabolism. The resulting hyperphagia and obesity contribute to insulin resistance, a state where cells do not respond effectively to insulin, leading to elevated blood glucose.
Q4: Are there established protocols for administering this compound to rodents?
A4: Yes, the most common methods for chronic central administration are intracerebroventricular (ICV) infusion via an osmotic minipump and direct ICV injections. Oral gavage can also be used for systemic administration. Detailed protocols for these procedures are provided in the "Experimental Protocols" section below.
Q5: What are the key parameters to monitor during a chronic this compound study?
A5: In addition to blood glucose, it is crucial to monitor body weight, food and water intake, and general animal health. For more in-depth studies, parameters such as insulin levels, glucose tolerance (via a glucose tolerance test), and insulin sensitivity (via an insulin tolerance test) should be assessed.
Troubleshooting Guides
Intracerebroventricular (ICV) Cannulation and Infusion
| Issue | Possible Cause | Troubleshooting Steps |
| Cannula Dislodgement | - Animal grooming or scratching at the implant. - Improper cementing or anchoring of the cannula. - Increased activity or agitation in obese animals. | - Ensure the cannula is securely anchored to the skull using dental cement and anchor screws. - House animals individually to prevent cage mates from interfering with the implant.[2] - Regularly check the integrity of the implant. - Consider using a protective cap or covering for the cannula assembly. |
| Blocked Cannula | - Tissue growth into the cannula. - Precipitation of the infused substance. | - Before each injection or pump connection, check for patency by infusing a small volume of sterile saline.[2] - Ensure this compound is fully dissolved and filtered before loading into the infusion pump. - If a blockage is suspected, attempt to gently flush with sterile saline. If unsuccessful, the animal may need to be excluded from the study. |
| No Observable Effect (e.g., no hyperphagia) | - Incorrect cannula placement. - Cannula blockage. - Inactive compound. | - Verify cannula placement post-mortem via dye injection (e.g., Evans blue) and histological analysis. - Regularly check for cannula patency. - Confirm the activity and concentration of the this compound solution. |
| Adverse Health Effects (e.g., infection, inflammation) | - Non-sterile surgical technique. - Irritation from the implant or infused substance. | - Adhere to strict aseptic surgical techniques during cannulation. - Monitor the surgical site for signs of infection (redness, swelling, discharge) and treat with appropriate antibiotics as per veterinary guidance. - Ensure the pH and osmolarity of the infused solution are physiologically compatible. |
Blood Glucose Monitoring
| Issue | Possible Cause | Troubleshooting Steps |
| High Variability in Blood Glucose Readings | - Stress-induced hyperglycemia from handling. - Inconsistent sampling time relative to feeding. - Circadian variations in blood glucose.[3] | - Handle animals gently and consistently to minimize stress. Acclimatize animals to the procedure. - Standardize the time of day for blood collection, ideally in a fasted state. - Be aware of the animal's light/dark cycle and its influence on metabolic parameters.[3] |
| Difficulty Obtaining Blood Sample | - Poor blood flow to the tail. - Incorrect lancing technique. | - Warm the tail using a heat lamp or warm water to promote vasodilation. - Use a sharp, sterile lancet and make a small, quick incision on the lateral tail vein. - Gently "milk" the tail from the base towards the tip to encourage a blood drop to form. |
| Inaccurate Glucometer Readings | - Incorrect calibration of the glucometer. - Use of a glucometer not validated for the specific animal species. - Sample contamination (e.g., with water or alcohol). | - Calibrate the glucometer regularly according to the manufacturer's instructions. - Use a glucometer specifically designed or validated for use in rodents. - Ensure the sampling site is dry and free of contaminants before collecting blood. |
| Unexpected Hypoglycemia | - Prolonged fasting, especially in smaller animals. - Error in this compound dosage or administration. | - Avoid excessively long fasting periods. Provide access to water at all times. - Double-check all calculations and procedures for drug preparation and administration. - If an animal appears lethargic or unwell, check blood glucose immediately and provide a glucose source if necessary. |
Management of Hyperphagia and Obesity
| Issue | Possible Cause | Troubleshooting Steps |
| Extreme Weight Gain | - Uncontrolled hyperphagia induced by chronic this compound. | - While this is an expected outcome, monitor weight gain to ensure it does not compromise animal welfare. - Ensure cages and enrichment are appropriate for larger animals to allow for movement. |
| Food Hoarding/Spillage | - Increased motivation to eat. | - Use specialized feeders that minimize spillage. - Provide a measured amount of food daily and record the amount consumed accurately. |
| Competition for Food (Group Housed) | - Dominance behavior exacerbated by hyperphagia. | - House animals individually to ensure accurate food intake measurement and prevent aggression. |
| Dehydration | - Altered drinking behavior secondary to metabolic changes. | - Monitor water intake alongside food intake. - Ensure constant access to fresh, clean water. |
Data Presentation
Table 1: Representative Impact of a High-Fat Diet on Physical and Metabolic Parameters in Rats.
This table provides an example of the types of changes that can be expected in diet-induced obesity models, which share some characteristics with the phenotype induced by chronic this compound administration.
| Parameter | Standard Diet | High-Fat Diet |
| Initial Body Weight (g) | 211.90 ± 11.55 | 218.70 ± 11.86 |
| Final Body Weight (g) | 282.40 ± 15.73 | 451.00 ± 30.58 |
| Food Intake ( g/day ) | 16.49 ± 1.62 | 17.40 ± 2.15 |
| Fasting Blood Glucose (mmol/L) | 4.88 ± 0.43 | 5.57 ± 0.30 |
Data are presented as mean ± standard deviation.
Experimental Protocols
Protocol 1: Chronic Intracerebroventricular (ICV) Cannulation and Infusion in Rats
-
Anesthesia and Stereotaxic Surgery: Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane). Secure the animal in a stereotaxic frame.
-
Surgical Preparation: Shave the scalp and sterilize the area with an antiseptic solution. Make a midline incision to expose the skull.
-
Cannula Implantation: Using a dental drill, create a small burr hole at the desired coordinates for the lateral ventricle (e.g., approximately 0.8 mm posterior to bregma, 1.5 mm lateral to the midline).
-
Guide Cannula Insertion: Slowly lower the guide cannula to the target depth (e.g., 3.5-4.0 mm ventral from the skull surface).
-
Anchoring: Secure the cannula to the skull using dental cement and 2-3 small stainless-steel anchor screws.
-
Dummy Cannula and Post-operative Care: Insert a dummy cannula to keep the guide cannula patent. Close the incision with sutures or wound clips. Administer post-operative analgesics and monitor the animal's recovery. Allow for a recovery period of at least one week before starting the infusion.
-
Osmotic Pump Implantation: For continuous infusion, a pre-filled osmotic minipump is implanted subcutaneously on the back of the animal. The pump is connected to the guide cannula via a catheter.
Protocol 2: Blood Glucose Monitoring from Tail Vein in Rodents
-
Animal Restraint: Gently restrain the animal in a suitable restraining device.
-
Tail Warming: Warm the tail using a heat lamp or by immersing it in warm water (40-45°C) for 30-60 seconds to increase blood flow.
-
Sterilization: Clean the tip of the tail with an alcohol swab and allow it to dry completely.
-
Blood Collection: Using a sterile lancet or a 25-gauge needle, make a small puncture in one of the lateral tail veins.
-
Sample Application: Gently "milk" the tail from the base to obtain a small drop of blood. Touch the tip of the glucose test strip to the blood drop.
-
Reading: The glucometer will provide a blood glucose reading within a few seconds.
-
Post-sampling Care: Apply gentle pressure to the puncture site with a clean gauze pad to stop the bleeding. Return the animal to its home cage.
Mandatory Visualizations
Caption: Experimental workflow for chronic this compound administration and metabolic monitoring.
Caption: Simplified MC4R signaling pathway and the inhibitory action of this compound.
References
- 1. Hypothalamic MC4R regulates glucose homeostasis through adrenaline-mediated control of glucose reabsorption via renal GLUT2 in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. criver.com [criver.com]
- 3. Frontiers | Continuous Blood Glucose Monitoring Reveals Enormous Circadian Variations in Pregnant Diabetic Rats [frontiersin.org]
Avoiding tachyphylaxis with long-term HS014 treatment
This technical support center provides guidance for researchers, scientists, and drug development professionals on the long-term use of HS014, a potent and selective melanocortin 4 receptor (MC4R) antagonist. This resource addresses potential concerns regarding tachyphylaxis, offering troubleshooting advice and detailed experimental protocols in a question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a selective antagonist of the melanocortin 4 receptor (MC4R).[1][2] The MC4R is a G-protein coupled receptor (GPCR) primarily expressed in the brain, playing a crucial role in regulating energy homeostasis, including food intake and energy expenditure. Endogenous agonists, such as α-melanocyte-stimulating hormone (α-MSH), activate the MC4R, leading to a signaling cascade that typically results in decreased food intake. This compound works by binding to the MC4R and blocking the binding of these endogenous agonists, thereby inhibiting the receptor's signaling and leading to an increase in food intake.[3]
Q2: Is tachyphylaxis a concern with long-term this compound treatment?
Based on preclinical studies, tachyphylaxis does not appear to be a significant concern with long-term this compound administration. A key study involving continuous infusion of this compound in rats for two weeks showed a sustained increase in food intake and body weight throughout the treatment period with "no signs of tachyphylaxis".[3] This suggests that the MC4R system's response to continuous blockade by this compound is robust and does not diminish over this timeframe.
Q3: Why might this compound not induce tachyphylaxis, unlike some other GPCR ligands?
Tachyphylaxis, or rapid desensitization, is often an agonist-mediated phenomenon for GPCRs. It typically involves receptor phosphorylation by G-protein coupled receptor kinases (GRKs) and the subsequent recruitment of β-arrestins, which uncouple the receptor from its G-protein and promote its internalization. Since this compound is an antagonist, it does not activate the receptor and therefore does not initiate this desensitization cascade. In fact, studies have shown that while MC4R agonists induce receptor internalization, antagonists like this compound bind to the receptor on the cell surface without stimulating internalization.
Q4: My experiment shows a diminished effect of this compound over time. What could be the cause if not tachyphylaxis?
If you observe a reduced effect of this compound in your long-term experiments, consider these potential issues before concluding tachyphylaxis:
-
Compound Stability and Delivery: Ensure the stability of this compound under your experimental conditions (e.g., in solution, in osmotic minipumps). Verify the continuous and accurate delivery of the compound.
-
Animal Health: Monitor the general health of your experimental animals. Other health issues could potentially affect feeding behavior and obscure the effects of this compound.
-
Experimental Design: Review your experimental design for any confounding factors that may have been introduced over the course of the study.
-
Data Analysis: Scrutinize your data analysis methods for any potential errors or misinterpretations.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Decreased food intake in this compound-treated animals after an initial increase. | 1. Compound degradation: this compound solution may have lost potency. 2. Delivery system failure: Osmotic minipump or other delivery device may be malfunctioning. 3. Animal sickness: Unrelated illness can suppress appetite. | 1. Prepare fresh this compound solutions. Confirm storage conditions. 2. Check the delivery system for blockages or leaks. Verify pump flow rate. 3. Perform a thorough health check of the animals. |
| High variability in response to this compound between subjects. | 1. Inconsistent dosing: Inaccurate administration of this compound. 2. Biological variability: Natural variation in the MC4R system among individuals. | 1. Refine and standardize your dosing procedure. 2. Increase your sample size to improve statistical power. |
| Unexpected side effects observed. | Off-target effects or incorrect dosage: Although this compound is selective, very high concentrations might interact with other receptors. | Verify the correct dosage and concentration of this compound. Review literature for any known off-target effects at the concentration used. |
Data Presentation
The following table summarizes the key findings from a study on the long-term administration of this compound in rats, which reported no evidence of tachyphylaxis.
Table 1: Effects of Continuous this compound Infusion in Rats over 14 Days
| Parameter | Control Group (Vehicle) | This compound-Treated Group (0.16 nmol/h) |
| Treatment Duration | 14 days | 14 days |
| Observation on Tachyphylaxis | N/A | No signs of tachyphylaxis observed |
| Average Body Weight (Day 14) | ~360 g | ~425 g |
| Body Weight Increase vs. Control | N/A | ~20% higher |
| Primary Cause of Weight Gain | Normal Growth | Increased fat deposits |
Data summarized from Kask et al., Neuroreport, 1999.[3] Detailed daily food intake and body weight data were not available in the public domain.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Experimental Protocols
Protocol 1: In Vivo Assessment of Tachyphylaxis to this compound
Objective: To determine if long-term administration of this compound leads to a diminished effect on food intake and body weight in a rodent model.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline)
-
Osmotic minipumps
-
Adult male rats
-
Metabolic cages for food intake measurement
-
Animal scale
Procedure:
-
Animal Acclimation: Acclimate rats to individual housing in metabolic cages for at least 3-5 days.
-
Baseline Measurement: Record baseline daily food intake and body weight for 3-5 days.
-
Osmotic Minipump Implantation:
-
Anesthetize the rats according to approved institutional protocols.
-
Surgically implant osmotic minipumps subcutaneously. The pumps should be filled with either vehicle or this compound solution to deliver the desired dose (e.g., 0.16 nmol/h).
-
-
Post-Operative Care: Provide appropriate post-operative care, including analgesics.
-
Data Collection: Measure and record daily food intake and body weight for the duration of the study (e.g., 14 days).
-
Data Analysis:
-
Plot the mean daily food intake and body weight for both the this compound and vehicle groups over time.
-
Perform statistical analysis (e.g., two-way ANOVA with repeated measures) to compare the treatment groups over time. A sustained, significant difference in food intake and body weight between the groups indicates a lack of tachyphylaxis.
-
Protocol 2: In Vitro cAMP Assay to Assess MC4R Desensitization
Objective: To determine if pre-treatment with this compound alters the ability of an MC4R agonist to stimulate cAMP production in MC4R-expressing cells.
Materials:
-
HEK293 cells stably expressing human MC4R
-
Cell culture medium and reagents
-
This compound
-
MC4R agonist (e.g., α-MSH)
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
-
Phosphodiesterase inhibitor (e.g., IBMX)
Procedure:
-
Cell Seeding: Seed MC4R-expressing HEK293 cells into 96-well plates and culture overnight.
-
This compound Pre-treatment:
-
Wash the cells with serum-free medium.
-
Treat the cells with either vehicle or a high concentration of this compound for a prolonged period (e.g., 1, 6, or 24 hours).
-
-
Washout: Thoroughly wash the cells with serum-free medium to remove this compound.
-
Agonist Stimulation:
-
Add stimulation buffer containing a phosphodiesterase inhibitor (e.g., 500 µM IBMX).
-
Stimulate the cells with a dose-response range of an MC4R agonist (e.g., α-MSH) for 15-30 minutes at 37°C.
-
-
cAMP Measurement: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions for your chosen cAMP assay kit.
-
Data Analysis:
-
Generate dose-response curves for the MC4R agonist in both vehicle-pre-treated and this compound-pre-treated cells.
-
Compare the EC50 and Emax values. No significant shift in the dose-response curve after this compound pre-treatment would indicate that the antagonist does not induce receptor desensitization.
-
Protocol 3: β-Arrestin Recruitment Assay
Objective: To determine if this compound induces β-arrestin recruitment to the MC4R, a key step in agonist-mediated desensitization.
Materials:
-
Cells co-expressing MC4R and a β-arrestin biosensor system (e.g., BRET, FRET, or enzyme complementation-based assays).
-
This compound
-
MC4R agonist (positive control)
-
Assay-specific reagents (e.g., substrate for luminescence)
Procedure:
-
Cell Seeding: Seed the engineered cells in the appropriate microplate format for your detection instrument.
-
Compound Addition: Add this compound or the MC4R agonist (positive control) to the cells at various concentrations.
-
Incubation: Incubate for the time recommended by the assay manufacturer to allow for β-arrestin recruitment.
-
Signal Detection: Measure the assay-specific signal (e.g., luminescence or fluorescence ratio).
-
Data Analysis:
-
Plot the signal as a function of compound concentration.
-
A robust signal increase with the agonist confirms the assay is working. The absence of a signal increase with this compound treatment would demonstrate that it does not recruit β-arrestin, consistent with its antagonist function and lack of desensitization-inducing activity.
-
References
Technical Support Center: Formulation of HS014 for Injection
Disclaimer: Publicly available data on the specific solubility of a compound designated "HS014" in various injection vehicles is limited. The following guide provides general troubleshooting advice and protocols for formulating poorly water-soluble compounds for injection, based on established pharmaceutical formulation strategies.
Frequently Asked Questions (FAQs)
A significant number of new chemical entities are poorly soluble in water, which can pose a challenge for developing injectable formulations.[1][2][3] This guide addresses common issues encountered during the formulation of such compounds.
Q1: My compound, this compound, is precipitating when I try to dissolve it in aqueous solutions for injection. What should I do?
A1: Precipitation in aqueous media is a common issue for lipophilic compounds.[2] Here are several troubleshooting steps:
-
Reduce the Final Concentration: The simplest approach is to lower the final working concentration of the compound in your formulation.[4]
-
Utilize Co-solvents: For compounds that are not soluble in water, organic co-solvents can be used. Dimethyl sulfoxide (DMSO) is a powerful solvent for many polar and non-polar compounds. For in vivo studies, it is often necessary to dilute the DMSO stock solution with an aqueous vehicle like saline or PBS. To minimize toxicity, the final concentration of DMSO should be kept low, typically below 1-2%.
-
Explore Alternative Solvents and Vehicles: If DMSO is not suitable or causes toxicity, other vehicles can be considered. These include:
-
Polyethylene glycol (PEG) and Propylene Glycol: These are used for drugs with intermediate solubility.
-
Oil-Based Vehicles: For highly lipophilic drugs, oils like corn oil, olive oil, or sesame oil can be used.
-
Surfactant-Based Formulations: Surfactants like Tween 80 or Cremophor EL can help to solubilize hydrophobic compounds by forming micelles.
-
-
Apply Gentle Heat and Agitation: Warming the solution in a water bath (e.g., at 37°C) and using mechanical agitation like vortexing or sonication can help dissolve the compound. However, be cautious as excessive heat can degrade the compound.
Q2: What are some common vehicles used for injecting poorly soluble drugs in preclinical studies?
A2: The choice of vehicle is critical and depends on the physicochemical properties of the drug, the intended route of administration, and potential toxicity. Common vehicles include:
-
Aqueous Solutions: Water and saline are used for water-soluble drugs.
-
Organic Solvents: DMSO and ethanol are often used to dissolve lipophilic compounds, but must be used at low concentrations to avoid toxicity.
-
Co-solvent Systems: Mixtures of solvents are often employed. For example, a combination of DMSO and corn oil has been suggested, with the final DMSO concentration kept below 1%. Another example is a mixture of DMSO, PEG300, and ethanol.
-
Emulsions and Micellar Solutions: These are used to deliver hydrophobic drugs. Surfactants are key components of these formulations.
Q3: How can I determine the solubility of this compound in different vehicles?
A3: There are several methods to determine compound solubility:
-
Visual Determination: This is a straightforward method where the compound is added to a vehicle and visually inspected for complete dissolution.
-
Shake-Flask Method: This is a reliable method for determining thermodynamic solubility. An excess amount of the drug is added to the solvent and agitated until equilibrium is reached. The concentration of the dissolved drug is then measured.
-
Nephelometry: This technique measures the turbidity of a solution to determine kinetic solubility. It is a high-throughput method that can be used to screen multiple vehicles.
Data Presentation: Example of Vehicle Screening for a Poorly Soluble Compound
Since specific data for this compound is unavailable, the following table summarizes the solubility of an example poorly soluble compound, "C16", in various vehicles, as described in the literature. This provides a reference for the types of vehicles that can be screened.
| Vehicle Composition | Solubility of C16 | Method of Determination |
| 100% DMSO | Highly soluble | Visual |
| 25% DMSO in Cremophor/water | Up to 2 mg/mL | Visual |
| 10% Dimethylacetamide / 90% PEG 600 | Clear at 10 mg/mL | Nephelometry |
| 10% Solutol HS-15 / 90% PEG 600 | Clear at 30 mg/mL | Nephelometry |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in DMSO
-
Accurately weigh the desired mass of the compound into a sterile vial.
-
Add the calculated volume of high-purity, anhydrous DMSO.
-
Vortex or sonicate the mixture until the compound is fully dissolved. Gentle warming in a 37°C water bath can be applied if necessary, keeping in mind the compound's stability.
-
Visually confirm that the solution is clear and free of any particulate matter.
-
Store the stock solution in single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: General Method for Determining Kinetic Solubility by Nephelometry
This method is adapted from descriptions of nephelometric assays.
-
Prepare a high-concentration stock solution of the test compound in a suitable organic solvent (e.g., DMSO).
-
In a multi-well plate, add the desired aqueous buffer or vehicle to a series of wells.
-
Add a small volume of the compound's stock solution to the first well to induce precipitation, creating a turbid suspension.
-
Perform serial dilutions by transferring a defined volume of the suspension to the subsequent wells.
-
Read the plate using a nephelometer, which measures the light scattering of the suspended particles.
-
The solubility limit is the concentration at which the solution becomes clear and the nephelometry reading drops to that of the vehicle control.
Mandatory Visualizations
Experimental Workflow for Formulation Development
Caption: A generalized workflow for developing an injectable formulation for a poorly soluble compound.
Hypothetical Signaling Pathway for an Investigational Compound
The following diagram illustrates a hypothetical signaling pathway that could be targeted by an investigational anticancer agent. Such pathways are often targets for drug development.
Caption: A hypothetical signaling cascade where this compound acts as an inhibitor of MEK.
References
Technical Support Center: Minimizing Off-Target Effects of HS014 in Experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize off-target effects when using the selective melanocortin 4 receptor (MC4R) antagonist, HS014.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent and selective antagonist for the melanocortin 4 receptor (MC4R).[1] It is a cyclic peptide analogue of MSH (melanocyte-stimulating hormone).[2] Its primary mechanism of action is to block the binding of endogenous agonists, such as α-MSH, to the MC4R, thereby inhibiting its downstream signaling. The MC4R is a G protein-coupled receptor that plays a crucial role in regulating energy homeostasis, appetite, and other physiological processes.[3]
Q2: What are the known off-target effects of this compound?
Q3: How can I minimize the risk of off-target effects in my experiments?
Several strategies can be employed to minimize off-target effects:
-
Dose-Response Curve: Always perform a dose-response curve to determine the minimal effective concentration of this compound required to achieve the desired on-target effect. Using the lowest effective concentration minimizes the risk of engaging lower-affinity off-target proteins.
-
Genetic Knockdown/Knockout: The most definitive way to validate an on-target effect is to use genetic approaches such as CRISPR/Cas9 or siRNA to knock down or knock out the MC4R. If the phenotype observed with this compound is absent in the MC4R-deficient cells or animals, it strongly supports an on-target mechanism.
-
Rescue Experiments: In a knockout or knockdown system, reintroducing a functional MC4R should rescue the phenotype that was lost, further confirming the on-target action of this compound.
Troubleshooting Guide
Problem 1: Inconsistent or unexpected experimental results.
-
Possible Cause: Off-target effects of this compound at the concentration used.
-
Troubleshooting Steps:
-
Verify On-Target Engagement: Confirm that this compound is engaging with MC4R in your experimental system. This can be done using techniques like a competitive binding assay or a cellular thermal shift assay (CETSA).
-
Re-evaluate Concentration: Perform a detailed dose-response analysis to ensure you are using the lowest possible concentration that elicits the desired on-target effect.
-
Control Experiments: Include the control experiments mentioned in FAQ Q3 (structurally unrelated antagonist, genetic knockdown/knockout).
-
Problem 2: Observed cellular toxicity.
-
Possible Cause: The observed toxicity could be an off-target effect of this compound, especially at higher concentrations.
-
Troubleshooting Steps:
-
Toxicity Assays: Conduct cell viability assays (e.g., MTT, LDH) across a range of this compound concentrations to determine the toxic threshold.
-
Off-Target Screening: If significant toxicity is observed at concentrations required for on-target activity, consider performing a broad off-target screening panel (e.g., a safety pharmacology panel or a kinome scan) to identify potential off-target interactions that could be mediating the toxic effects.
-
Alternative Antagonists: Explore the use of other selective MC4R antagonists with different chemical structures that may have a more favorable toxicity profile.
-
Quantitative Data
Table 1: Binding Affinity (Ki) of this compound for Human Melanocortin Receptors
| Receptor | Ki (nM) | Selectivity (fold vs. MC4R) |
| MC4R | 3.16 | 1 |
| MC1R | 108 | 34.2 |
| MC3R | 54.4 | 17.2 |
| MC5R | 694 | 219.6 |
Data sourced from R&D Systems and Tocris Bioscience. This table clearly demonstrates the high selectivity of this compound for the MC4R over other melanocortin receptor subtypes.
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay to Determine On-Target Engagement
Objective: To confirm that this compound binds to the MC4R in a competitive manner.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line endogenously or recombinantly expressing the MC4R.
-
Assay Buffer: Prepare a suitable binding buffer (e.g., 25 mM HEPES, 2.5 mM CaCl2, 1 mM MgCl2, 0.2% BSA, pH 7.4).
-
Radioligand: Use a radiolabeled MC4R agonist or antagonist (e.g., [¹²⁵I]-NDP-α-MSH).
-
Competition Curve:
-
In a 96-well plate, add a fixed concentration of the radioligand to each well.
-
Add increasing concentrations of unlabeled this compound to the wells.
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
-
Separation: Separate bound from free radioligand by rapid filtration through a glass fiber filter plate.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. Calculate the IC50 value, which can be converted to a Ki value using the Cheng-Prusoff equation.
Protocol 2: Cellular Thermal Shift Assay (CETSA) to Verify Target Engagement in Intact Cells
Objective: To demonstrate that this compound binds to and stabilizes the MC4R in a cellular context.
Methodology:
-
Cell Treatment: Treat intact cells expressing MC4R with either vehicle (e.g., DMSO) or a specific concentration of this compound for a defined period.
-
Heating: Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) to induce protein denaturation and aggregation.
-
Cell Lysis: Lyse the cells to release the soluble proteins.
-
Separation: Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Detection: Collect the supernatant containing the soluble protein fraction and analyze the amount of soluble MC4R at each temperature using Western blotting or an ELISA-based method.
-
Data Analysis: In the presence of this compound, the MC4R should be more resistant to thermal denaturation, resulting in a higher amount of soluble protein at elevated temperatures compared to the vehicle-treated control. This "thermal shift" indicates target engagement.
Visualizations
Caption: MC4R signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for unexpected results with this compound.
References
Technical Support Center: Interpreting Variable Results in HS014 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting and resolving variable results encountered during experiments with HS014, a potent and selective melanocortin-4 receptor (MC4R) antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic peptide that acts as a potent and selective competitive antagonist of the melanocortin-4 receptor (MC4R).[1][2] Its primary mechanism involves blocking the binding of endogenous agonists, such as alpha-melanocyte-stimulating hormone (α-MSH), to the MC4R. This inhibition prevents the activation of downstream signaling pathways, most notably the Gαs-adenylyl cyclase-cAMP pathway.[1]
Q2: We are observing inconsistent inhibition of cAMP production with this compound in our cell-based assays. What are the potential causes?
Variable inhibition of cyclic AMP (cAMP) production is a common issue that can arise from several factors:
-
Cell Health and Passage Number: Ensure cells are healthy, viable, and within a low passage number. High passage numbers can lead to altered receptor expression and signaling.
-
Agonist Concentration: Use an optimal concentration of the MC4R agonist (e.g., α-MSH). For antagonist assays, an EC80 concentration of the agonist is typically recommended to provide a sufficient window for observing inhibition.
-
Inconsistent Cell Seeding: Uneven cell distribution in multi-well plates is a major source of variability. Ensure a homogeneous cell suspension and consistent seeding density.
-
Reagent Quality and Preparation: Use high-quality, fresh reagents. This compound is a peptide and may be susceptible to degradation with improper storage or multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment.
-
Incubation Times: Optimize both the antagonist pre-incubation time and the agonist stimulation time. A time-course experiment can determine the peak response.
Q3: Our dose-response curve for this compound is not showing a classic sigmoidal shape. How should we interpret this?
An atypical dose-response curve can indicate several issues:
-
Solubility Issues: At high concentrations, this compound may have limited solubility in aqueous solutions, leading to a plateau or even a decrease in the observed response. Ensure the vehicle used is appropriate and that the compound is fully dissolved.
-
Off-Target Effects: At very high concentrations, this compound might exhibit off-target effects on other receptors or cellular processes, confounding the results.
-
Cellular Toxicity: High concentrations of the peptide or the solvent might induce cytotoxicity, leading to a drop in the response at the upper end of the dose-response curve.
-
Assay Window: A narrow assay window can make it difficult to resolve the full sigmoidal curve. Optimizing agonist concentration and cell number can help to widen this window.
Q4: Can this compound exhibit agonist-like activity?
While this compound is characterized as an antagonist, some compounds can exhibit partial agonism or inverse agonism under certain conditions. However, studies have shown that this compound does not induce MC4R internalization, a process typically associated with agonist activity. If you observe agonist-like effects, consider the following:
-
Contamination: Ensure that your this compound stock is not contaminated with an MC4R agonist.
-
Cell Line Artifacts: The specific cellular context, including the expression levels of the receptor and downstream signaling components, could potentially lead to unusual pharmacological profiles.
-
Assay Interference: Some assay components might interact with this compound to produce a false-positive signal.
Q5: How does the presence of extracellular Ca2+ affect this compound activity?
Recent structural studies have identified a calcium ion (Ca2+) binding site in the MC4R that acts as a cofactor for the binding of agonist ligands like α-MSH.[3] The presence of extracellular Ca2+ can significantly increase the affinity and potency of agonists.[3] While the direct impact on antagonist binding is less characterized, variations in Ca2+ concentration in cell culture media could contribute to experimental variability by altering the potency of the agonist being competed against. Maintaining consistent Ca2+ levels in your assay buffer is recommended.
Data Presentation
Table 1: Binding Affinities (Ki) of this compound for Human Melanocortin Receptors
| Receptor Subtype | Ki (nM) |
| MC4R | 3.16 |
| MC1R | 108 |
| MC3R | 54.4 |
| MC5R | 694 |
This data indicates that this compound is most potent at the MC4R, with significantly lower affinity for other melanocortin receptor subtypes.
Experimental Protocols
Protocol 1: Competitive cAMP Assay for this compound Activity
This protocol outlines a cell-based assay to determine the inhibitory potency (IC50) of this compound on agonist-induced cAMP production in cells expressing the human MC4R.
Materials:
-
HEK293 cells stably expressing human MC4R.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA).
-
MC4R agonist (e.g., α-MSH).
-
This compound.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX).
-
cAMP detection kit (e.g., HTRF, Luminescence, or ELISA-based).
-
White, opaque 96-well or 384-well microplates.
Procedure:
-
Cell Seeding:
-
Culture HEK293-hMC4R cells to ~80-90% confluency.
-
Harvest cells and resuspend in assay buffer to the desired concentration (e.g., 5,000-20,000 cells/well).
-
Dispense the cell suspension into the wells of the microplate.
-
Incubate for the recommended time for cell attachment if using adherent cells.
-
-
Compound Addition (Antagonist):
-
Prepare serial dilutions of this compound in assay buffer.
-
Add the this compound dilutions to the respective wells.
-
Include a vehicle control (assay buffer without this compound).
-
Pre-incubate the plate at 37°C for 15-30 minutes.
-
-
Agonist Stimulation:
-
Prepare the MC4R agonist (α-MSH) at a concentration that elicits ~80% of its maximal response (EC80). This concentration should be predetermined in a separate agonist dose-response experiment.
-
Add the agonist solution to all wells except for the basal control wells (which receive only assay buffer).
-
Incubate the plate at 37°C for the optimized stimulation time (e.g., 30 minutes).
-
-
cAMP Detection:
-
Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol of your chosen cAMP detection kit.
-
-
Data Analysis:
-
Convert the raw data (e.g., fluorescence ratio, luminescence) to cAMP concentrations using a standard curve.
-
Normalize the data with the basal control (0% inhibition) and the agonist-only control (100% activity/0% inhibition).
-
Plot the percent inhibition against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Mandatory Visualization
Caption: MC4R signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for variable this compound experimental results.
References
Validation & Comparative
A Comparative Analysis of HS014 and Other Melanocortin-4 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of HS014, a selective Melanocortin-4 Receptor (MC4R) antagonist, with other notable MC4R antagonists. The information presented is supported by experimental data to aid researchers and professionals in the field of drug development in their evaluation of these compounds.
Introduction to MC4R Antagonism
The melanocortin-4 receptor (MC4R) is a G protein-coupled receptor predominantly expressed in the central nervous system and plays a crucial role in regulating energy homeostasis, appetite, and body weight.[1] Antagonism of MC4R signaling is a promising therapeutic strategy for conditions characterized by appetite loss and body weight wasting, such as cachexia.[2] This guide focuses on the comparative efficacy of this compound against other well-characterized MC4R antagonists, including SHU9119 and HS024.
Data Presentation: In Vitro and In Vivo Efficacy
The following tables summarize the quantitative data on the binding affinity and in vivo effects on food intake for this compound and its comparators.
Table 1: Comparative Binding Affinity of MC4R Antagonists
| Compound | MC4R Ki (nM) | MC1R Ki (nM) | MC3R Ki (nM) | MC5R Ki (nM) | Selectivity for MC4R vs MC3R |
| This compound | 3.16[3] | 108[3] | 54.4[3] | 694 | ~17-fold |
| SHU9119 | 0.06 (IC50) | - | 0.23 (IC50) | 0.09 (IC50, partial agonist) | ~0.26-fold (less selective) |
| HS024 | 0.29 | 18.6 | 5.45 | 3.29 | ~19-fold |
Note: Ki represents the inhibition constant, indicating the concentration of the antagonist required to occupy 50% of the receptors in the absence of the agonist. A lower Ki value indicates higher binding affinity. IC50 values for SHU9119 are presented as reported in the source.
Table 2: Comparative In Vivo Efficacy on Food Intake in Rats
| Compound | Route of Administration | Dose Range | Observation |
| This compound | Intracerebroventricular (ICV) | 0.33 - 3.3 nmol | Dose-dependent increase in food intake over 4 hours. |
| SHU9119 | Intracerebroventricular (ICV) | 0.1 - 1.0 nmol | Dose-dependent stimulation of food intake, with the effect of 1.0 nmol doubling food intake at 24 hours. |
| HS024 | Intracerebroventricular (ICV) | 0.1 - 1.0 nmol | Potent, dose-dependent increase in food intake, with a 1 nmol dose causing a 4-fold increase. |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the melanocortin receptors.
Methodology:
-
Cell Culture and Membrane Preparation:
-
HEK293 or COS-1 cells are transiently transfected with the cDNA for the human MC1R, MC3R, MC4R, or MC5R.
-
Forty-eight hours post-transfection, cells are harvested, and cell membranes are prepared by homogenization in a buffer solution followed by centrifugation to isolate the membrane fraction.
-
-
Binding Assay:
-
Membrane preparations are incubated with a radiolabeled ligand, typically [¹²⁵I]NDP-MSH, and varying concentrations of the unlabeled competitor antagonist (e.g., this compound, SHU9119, HS024).
-
The incubation is carried out at a specific temperature (e.g., 37°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
-
Separation and Counting:
-
The reaction is terminated by rapid filtration through glass fiber filters to separate the bound from the free radioligand.
-
The filters are washed with ice-cold buffer, and the radioactivity retained on the filters is measured using a gamma counter.
-
-
Data Analysis:
-
The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding curves.
-
The IC50 value is then converted to a Ki value using the Cheng-Prusoff equation.
-
In Vivo Food Intake Study in Rats
Objective: To evaluate the effect of MC4R antagonists on food intake in freely feeding rats.
Methodology:
-
Animal Model:
-
Adult male Wistar or Sprague-Dawley rats are used. The animals are individually housed and maintained on a standard 12-hour light/dark cycle with ad libitum access to food and water.
-
-
Surgical Preparation (for ICV administration):
-
Rats are anesthetized, and a guide cannula is stereotaxically implanted into the lateral cerebral ventricle. The coordinates for implantation are determined based on a rat brain atlas. The cannula is secured to the skull with dental cement.
-
Animals are allowed to recover for at least one week post-surgery.
-
-
Drug Administration:
-
On the day of the experiment, the MC4R antagonist (e.g., this compound, SHU9119, or HS024) or vehicle (e.g., saline) is administered via an injection cannula inserted into the guide cannula.
-
The injection is performed over a short period (e.g., 1-2 minutes), and the injection cannula is left in place for an additional minute to allow for diffusion.
-
-
Measurement of Food Intake:
-
Immediately after the injection, pre-weighed food is provided to the rats.
-
Food intake is measured at several time points (e.g., 1, 2, 4, and 24 hours) by weighing the remaining food and any spillage.
-
-
Data Analysis:
-
Cumulative food intake at each time point is calculated for each treatment group.
-
Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to determine the significance of the differences in food intake between the antagonist-treated groups and the vehicle-treated control group.
-
Mandatory Visualization
MC4R Signaling Pathway
Caption: MC4R signaling pathway activation and antagonism.
Experimental Workflow for MC4R Antagonist Efficacy Testing
Caption: Workflow for screening and evaluating MC4R antagonists.
References
Selective Mu-Opioid Antagonism: A Comparative Profile of Cyprodime Versus Non-Selective Antagonists
For Immediate Release
In the landscape of opioid receptor pharmacology, the distinction between selective and non-selective antagonists is critical for both research and therapeutic development. This guide provides a detailed comparison of the selectivity profile of cyprodime, a potent and selective mu-opioid receptor (MOR) antagonist, with the widely used non-selective opioid antagonists, naloxone and naltrexone. The following data and protocols are intended for researchers, scientists, and drug development professionals to facilitate a deeper understanding of the pharmacological nuances between these compounds.
Quantitative Comparison of Receptor Binding Affinity
The binding affinity of an antagonist for its target receptor, and its relative affinity for other receptors, is a key determinant of its pharmacological profile. The equilibrium dissociation constant (Ki) is a measure of this affinity, with lower values indicating a stronger binding interaction. The data presented below summarizes the Ki values for cyprodime, naloxone, and naltrexone at the mu (µ), delta (δ), and kappa (κ) opioid receptors.
| Compound | Mu (μ) Receptor Ki (nM) | Delta (δ) Receptor Ki (nM) | Kappa (κ) Receptor Ki (nM) | MOR/DOR Selectivity Ratio (δ Ki / μ Ki) | MOR/KOR Selectivity Ratio (κ Ki / μ Ki) |
| Cyprodime | 5.4[1] | 244.6[1] | 2187[1] | ~45 | ~405 |
| Naloxone | ~1-2 | ~16-33 | ~16-33 | ~8-33 | ~8-33 |
| Naltrexone | ~0.5-1 | ~10-20 | ~1-5 | ~10-40 | ~1-10 |
Data Interpretation: The table clearly illustrates the distinct selectivity profile of cyprodime. With a Ki of 5.4 nM for the MOR and significantly higher Ki values for the DOR and KOR, cyprodime demonstrates a pronounced selectivity for the mu-opioid receptor, being approximately 45-fold more selective for MOR over DOR and 405-fold more selective for MOR over KOR. In contrast, naloxone and naltrexone exhibit high affinity for the MOR but also bind with considerable affinity to the DOR and KOR, characteristic of their non-selective antagonist profile.
Functional Antagonist Activity
Beyond binding affinity, the functional activity of an antagonist—its ability to inhibit the action of an agonist—is a critical measure of its pharmacological effect.
Cyprodime has been shown to be a potent antagonist of MOR-mediated responses. In functional assays, such as the electrically stimulated mouse vas deferens preparation, the equilibrium dissociation constants (Ke) for cyprodime and its analogs in antagonizing the MOR-selective agonist DAMGO closely mirror their binding affinities (Ki values) at the mu receptor.[2] Interestingly, despite having high binding affinity for kappa and delta receptors, cyprodime and its analogs are reported to be very poor antagonists of agonist responses at these receptors in functional assays.[2] In a [35S]GTPγS binding assay, 10 µM of cyprodime caused an approximately 500-fold increase in the EC50 value of morphine, further demonstrating its potent MOR antagonism.
Naloxone and Naltrexone act as competitive antagonists at all three opioid receptors (mu, delta, and kappa), effectively blocking the effects of opioid agonists at these sites. Their non-selective nature means they can precipitate a broad opioid withdrawal syndrome in individuals dependent on opioids by blocking all three receptor types.
Signaling Pathways and Experimental Workflows
To visualize the concepts discussed, the following diagrams illustrate the differential signaling of selective versus non-selective antagonists and a typical experimental workflow for determining antagonist selectivity.
Caption: Differential receptor interaction of selective vs. non-selective antagonists.
Caption: Workflow for determining antagonist binding affinity and functional potency.
Experimental Protocols
Radioligand Binding Assay for Opioid Receptor Antagonists
This protocol outlines a competitive binding assay to determine the binding affinity (Ki) of a test antagonist.
1. Materials:
-
Receptor Source: Cell membranes from cell lines (e.g., HEK293 or CHO) stably expressing the human mu, delta, or kappa opioid receptor.
-
Radioligands:
-
For MOR: [³H]DAMGO
-
For DOR: [³H]DPDPE or [³H]Naltrindole
-
For KOR: [³H]U69,593 or [³H]diprenorphine
-
-
Test Compounds: Cyprodime, naloxone, naltrexone.
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: 10 µM naloxone (unlabeled).
-
Apparatus: 96-well plates, glass fiber filters (e.g., GF/C) pre-soaked in 0.5% polyethyleneimine, cell harvester, scintillation vials, scintillation cocktail, and a liquid scintillation counter.
2. Procedure:
-
Membrane Preparation: Thaw frozen cell membranes on ice and resuspend in ice-cold binding buffer to a final protein concentration of approximately 10-20 µg per well.
-
Assay Setup: In a 96-well plate, add in order:
-
50 µL of binding buffer (for total binding), 10 µM unlabeled naloxone (for non-specific binding), or varying concentrations of the test antagonist.
-
50 µL of the appropriate radioligand at a concentration close to its Kd value.
-
100 µL of the membrane suspension.
-
-
Incubation: Incubate the plate at 25°C for 60-90 minutes to reach equilibrium.
-
Filtration: Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to separate bound from free radioligand.
-
Quantification: Transfer the filters to scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
3. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test antagonist concentration.
-
Determine the IC50 value (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[³⁵S]GTPγS Functional Assay for Opioid Receptor Antagonists
This protocol measures the ability of an antagonist to inhibit agonist-stimulated G-protein activation.
1. Materials:
-
Receptor Source: As described in the binding assay.
-
Radioligand: [³⁵S]GTPγS.
-
Agonists:
-
MOR: DAMGO or Morphine
-
DOR: DPDPE
-
KOR: U-50,488H
-
-
Test Compounds: Cyprodime, naloxone, naltrexone.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
GDP: Guanosine 5'-diphosphate.
-
Apparatus: As described in the binding assay.
2. Procedure:
-
Membrane Preparation: As described previously.
-
Assay Setup: In a 96-well plate, add in order:
-
Varying concentrations of the test antagonist.
-
A fixed concentration of the appropriate agonist (typically its EC80).
-
Membrane suspension.
-
GDP (typically 10-30 µM).
-
-
Pre-incubation: Incubate for 15-30 minutes at 30°C.
-
Initiation of Reaction: Add [³⁵S]GTPγS (final concentration 0.05-0.1 nM) to each well to start the reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.
-
Termination and Filtration: Terminate the assay by rapid filtration as described above.
-
Quantification: Quantify the [³⁵S]GTPγS bound to the filters using a liquid scintillation counter.
3. Data Analysis:
-
Plot the agonist-stimulated [³⁵S]GTPγS binding against the logarithm of the antagonist concentration.
-
Determine the IC50 of the antagonist.
-
For a more detailed characterization of competitive antagonism, perform a Schild analysis. This involves generating full agonist concentration-response curves in the presence of several fixed concentrations of the antagonist. The data is then used to construct a Schild plot, from which the pA2 value (the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's EC50) can be determined. The pA2 value is a measure of the antagonist's potency.
References
- 1. Mu-opioid receptor specific antagonist cyprodime: characterization by in vitro radioligand and [35S]GTPgammaS binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of 14-alkoxymorphinans. 11. 3-Hydroxycyprodime and analogues: opioid antagonist profile in comparison to cyprodime - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of HS014 Effects with Genetic Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological effects of HS014, a selective melanocortin 4 receptor (MC4R) antagonist, with genetic models of MC4R deficiency. The supporting experimental data, detailed methodologies, and signaling pathway visualizations are intended to serve as a valuable resource for researchers in the fields of neuroscience, metabolism, and drug development.
Comparison of this compound Effects with a Genetic Model on Morphine-Induced Antinociception
A key approach to validating the specificity of a pharmacological agent is to compare its effects with those observed in a genetic model where the target receptor is non-functional. In the case of this compound, its effects on morphine-induced antinociception have been cross-validated using the agouti viable yellow (Ay) mouse, a genetic model for MC4R blockade.[1][2][3]
The Ay mouse has a mutation that leads to the ectopic expression of the agouti-related peptide (AgRP), a potent endogenous antagonist of the MC4R.[4] This results in a phenotype that mimics the effects of constitutive MC4R blockade.
The following table summarizes the comparative effects of this compound and the Ay genetic model on the potency of morphine in the hot plate test, a measure of pain sensitivity.
| Treatment Group | Morphine ED50 (mg/kg) | Fold-Shift in Potency |
| Control (C57Bl/6 mice) | 9.7 | - |
| This compound (1 nmol, i.c.v.) treated C57Bl/6 mice | 4.8 | 2.0 |
| Ay mice | 3.2 | 3.0 |
Data extracted from Ercil et al., 2005.[1]
These data demonstrate that both pharmacological blockade of MC4R with this compound and genetic disruption of MC4R signaling in Ay mice lead to a significant potentiation of morphine-induced antinociception, as indicated by the leftward shift in the dose-response curve and the lower ED50 values. This strong correlation between the pharmacological and genetic models provides compelling evidence that the observed effects of this compound are indeed mediated through its antagonism of the MC4R.
Dose-Dependent Effects of this compound on Food Intake
This compound has been shown to be a potent stimulator of food intake, an effect consistent with the known role of the MC4R in the regulation of appetite and energy homeostasis. The following table summarizes the dose-dependent effects of intracerebroventricular (i.c.v.) administration of this compound on cumulative food intake in free-feeding rats.
| This compound Dose (nmol) | Cumulative Food Intake (g) at 1 hour | Cumulative Food Intake (g) at 4 hours |
| Vehicle (0) | 0.4 ± 0.1 | 1.2 ± 0.3 |
| 0.1 | 0.5 ± 0.2 | 1.5 ± 0.4 |
| 0.33 | 1.8 ± 0.4 | 2.9 ± 0.6 |
| 1.0 | 2.5 ± 0.5 | 4.8 ± 0.8 |
| 3.3 | 3.1 ± 0.6 | 6.2 ± 1.1 |
| 10.0 | 0.2 ± 0.1** | 3.5 ± 0.7* |
**p < 0.05 compared to vehicle. *The highest dose induced sedation in the first hour. Data are presented as mean ± SEM. (Adapted from Kask et al., 1998)
As the data indicates, this compound significantly and dose-dependently increased food intake in rats. This orexigenic (appetite-stimulating) effect further validates its function as an MC4R antagonist, as genetic models of MC4R deficiency, such as the MC4R knockout mouse, also exhibit hyperphagia and obesity.
Experimental Protocols
Intracerebroventricular (ICV) Cannulation and Injection in Mice
A significant portion of the research on this compound involves its direct administration into the central nervous system via intracerebroventricular (ICV) injection. This method bypasses the blood-brain barrier and allows for the direct assessment of the compound's effects on the brain.
Protocol:
-
Animal Preparation: Mice are anesthetized using an appropriate anesthetic agent (e.g., isoflurane). The head is shaved and sterilized with an antiseptic solution.
-
Stereotaxic Surgery: The anesthetized mouse is placed in a stereotaxic frame to ensure precise and stable positioning of the head.
-
Craniotomy: A small incision is made in the scalp to expose the skull. A small burr hole is drilled through the skull at the desired coordinates for targeting a lateral ventricle (e.g., 0.5 mm posterior to bregma, 1.0 mm lateral to the midline).
-
Cannula Implantation: A guide cannula is slowly lowered through the burr hole to a predetermined depth just above the ventricle. The cannula is secured to the skull using dental cement. A dummy cannula is inserted into the guide cannula to keep it patent.
-
Recovery: The animal is allowed to recover from surgery for a period of at least one week before any injections are performed.
-
ICV Injection: For injection, the dummy cannula is removed, and an injector cannula connected to a microsyringe is inserted into the guide cannula. The desired volume of the substance (e.g., this compound solution or vehicle) is slowly infused into the ventricle.
Hot Plate Test for Antinociception
The hot plate test is a widely used method to assess the analgesic effects of drugs.
Protocol:
-
Apparatus: A hot plate apparatus is maintained at a constant temperature (e.g., 55 ± 0.5 °C).
-
Baseline Measurement: Before drug administration, each mouse is placed on the hot plate, and the latency to the first sign of nociception (e.g., licking a hind paw, jumping) is recorded. A cut-off time is set (e.g., 30 seconds) to prevent tissue damage.
-
Drug Administration: Mice are treated with the test compound (e.g., morphine) and/or this compound via the appropriate route of administration (e.g., intraperitoneal for morphine, ICV for this compound).
-
Post-Treatment Measurement: At specific time points after drug administration, the latency to respond on the hot plate is measured again.
-
Data Analysis: The antinociceptive effect is typically expressed as the percentage of maximal possible effect (%MPE), calculated as: %MPE = [(post-drug latency - pre-drug latency) / (cut-off time - pre-drug latency)] x 100.
Visualizations
Melanocortin 4 Receptor (MC4R) Signaling Pathway
The MC4R is a G-protein coupled receptor (GPCR) that primarily signals through the Gαs subunit to activate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, including transcription factors like CREB, to mediate the physiological effects of MC4R activation, such as reduced food intake and increased energy expenditure. The endogenous agonist for MC4R is α-melanocyte-stimulating hormone (α-MSH), while agouti-related peptide (AgRP) acts as an inverse agonist/antagonist. This compound is a synthetic antagonist that competitively blocks the binding of α-MSH to the MC4R.
Figure 1. Simplified MC4R signaling pathway.
Experimental Workflow for Cross-Validation
The following diagram illustrates the experimental workflow for the cross-validation of this compound's effects on morphine antinociception using a genetic mouse model.
Figure 2. Cross-validation experimental workflow.
Logical Relationship of Evidence
Figure 3. Logical framework of cross-validation.
References
- 1. This compound, a selective melanocortin-4 (MC4) receptor antagonist, modulates the behavioral effects of morphine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Melanocortin control of energy balance: evidence from rodent models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mouse models for the central melanocortin system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. royalsocietypublishing.org [royalsocietypublishing.org]
The Interplay of Appetite Regulation: A Comparative Analysis of HS014 and Neuropeptide Y Receptor Antagonists
For Immediate Release
This guide provides a comprehensive comparison of the melanocortin 4 receptor (MC4R) antagonist, HS014, and Neuropeptide Y (NPY) receptor antagonists, focusing on their interaction in the regulation of food intake. This document is intended for researchers, scientists, and professionals in the field of drug development and neuroscience, offering objective data and detailed experimental methodologies to support further investigation into the complex interplay of these signaling pathways in energy homeostasis.
The central nervous system employs a sophisticated network of neuropeptidergic pathways to regulate appetite and energy balance. Two of the most critical systems in this regulation are the melanocortin and Neuropeptide Y (NPY) systems. The melanocortin system, through the action of agonists on the MC4 receptor, typically promotes satiety and reduces food intake. Conversely, the NPY system, particularly through the Y1 receptor subtype, is a potent stimulator of feeding. This guide delves into the functional interaction between these two opposing systems by examining the effects of the selective MC4R antagonist, this compound, in the presence of NPY Y1 receptor antagonists.
Comparative Analysis of Compound Affinity
To understand the interaction between this compound and NPY receptor antagonists, it is crucial to first characterize their individual binding properties to their respective receptors. The following table summarizes the binding affinities (Ki or IC50) of this compound and two representative NPY Y1 receptor antagonists, BIBP3226 and BIBO3304.
| Compound | Target Receptor | Species | Binding Affinity (Ki/IC50) | Reference |
| This compound | Melanocortin 4 (MC4) | Human | Ki: 3.16 nM | [1][2] |
| Melanocortin 1 (MC1) | Human | Ki: 108 nM | [1][2] | |
| Melanocortin 3 (MC3) | Human | Ki: 54.4 nM | [1] | |
| Melanocortin 5 (MC5) | Human | Ki: 694 nM | ||
| BIBP3226 | Neuropeptide Y Y1 (NPY Y1) | Rat | Ki: 1.1 nM | |
| Neuropeptide FF (NPFF) | Human | Ki: 79 nM | ||
| Neuropeptide FF (NPFF) | Rat | Ki: 108 nM | ||
| BIBO3304 | Neuropeptide Y Y1 (NPY Y1) | Human | IC50: 0.38 nM | |
| Neuropeptide Y Y1 (NPY Y1) | Rat | IC50: 0.72 nM | ||
| Neuropeptide Y Y2, Y4, Y5 | Human/Rat | IC50: >1000 nM |
Functional Interaction: Orexigenic Effect of this compound is Partially Attenuated by NPY Y1 Receptor Antagonists
The primary functional interaction of interest is the modulation of the appetite-stimulating (orexigenic) effect of the MC4R antagonist this compound by NPY Y1 receptor antagonists. A key study by Kask et al. (2001) demonstrated that the increase in food intake induced by this compound is partially, but not completely, inhibited by the NPY Y1 receptor antagonists BIBP3226 and BIBO3304.
This finding suggests that the orexigenic signal generated by blocking the MC4R is, in part, mediated through the NPY Y1 receptor pathway. The incomplete inhibition implies that other signaling pathways downstream of the MC4R also contribute to the regulation of feeding behavior.
The following table summarizes the quantitative data from the in vivo study on the interaction between this compound and NPY Y1 receptor antagonists on food intake in rats.
| Treatment Group | Dose (Intracerebroventricular) | 1-hour Food Intake (g) | % Inhibition of this compound-induced feeding | Reference |
| Vehicle | - | ~0.5 | - | |
| This compound | 1 nmol | ~2.5 | - | |
| BIBP3226 + this compound | 30 nmol + 1 nmol | ~1.5 | ~50% | |
| BIBO3304 + this compound | 30 nmol + 1 nmol | ~1.8 | ~35% |
Note: The food intake values are approximated from the graphical data presented in Kask et al. (2001) for illustrative purposes.
Signaling Pathways
To visualize the molecular mechanisms underlying the interaction between this compound and NPY receptor antagonists, the following diagrams illustrate the canonical signaling pathways for the MC4 receptor and the NPY Y1 receptor.
Experimental Protocols
The following is a generalized protocol for assessing the in vivo interaction between centrally administered compounds on food intake in rats, based on methodologies described in the literature.
Objective: To determine the effect of co-administration of an MC4R antagonist (this compound) and an NPY Y1 receptor antagonist (e.g., BIBP3226 or BIBO3304) on food intake in freely feeding rats.
Materials:
-
Adult male Wistar or Sprague-Dawley rats (250-300g)
-
Stereotaxic apparatus
-
Guide cannulas (22-gauge) and dummy cannulas
-
Injection cannulas (28-gauge)
-
Polyethylene tubing
-
Microsyringes
-
This compound, BIBP3226, BIBO3304
-
Sterile saline (0.9%) or artificial cerebrospinal fluid (aCSF) for vehicle
-
Standard rat chow and water
-
Metabolic cages with automated food intake monitoring systems
Experimental Workflow:
References
Validating HS014's Blockade of Alpha-MSH Induced Behaviors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of HS014, a selective melanocortin 4 receptor (MC4R) antagonist, with other relevant compounds. It offers supporting experimental data to validate its efficacy in blocking behaviors induced by alpha-melanocyte-stimulating hormone (alpha-MSH). Detailed experimental protocols and visualizations of key pathways are included to facilitate understanding and replication of pivotal experiments.
Comparative Analysis of MC4R Antagonists
The efficacy of this compound as a selective MC4R antagonist can be benchmarked against other compounds targeting melanocortin receptors. The following table summarizes the binding affinities (Ki values) of this compound and other notable antagonists, providing a quantitative basis for comparison. Lower Ki values indicate higher binding affinity.
| Compound | Primary Target(s) | hMC1R Ki (nM) | hMC3R Ki (nM) | hMC4R Ki (nM) | hMC5R Ki (nM) | Reference |
| This compound | MC4R | 18.6 | 5.45 | 0.29 | 3.29 | [1][2][3] |
| HS024 | MC4R | 18.6 | 5.45 | 0.29 | 3.29 | [1][2] |
| ML00253764 | MC4R | - | 810 | 160 | 2120 | |
| SHU9119 | MC3R/MC4R | - | 0.23 (IC50) | 0.06 (IC50) | 0.09 (IC50) |
Note: Ki values represent the inhibition constant, a measure of binding affinity. IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.
Blockade of Alpha-MSH Induced Behaviors by this compound
Alpha-MSH, an agonist of the MC4R, is known to induce a range of behaviors, including reduced food intake, increased grooming, and penile erection. This compound has been experimentally shown to effectively block these actions, providing strong evidence of its antagonistic properties at the MC4R.
Feeding Behavior
Intracerebroventricular (i.c.v.) administration of alpha-MSH typically suppresses food intake. Co-administration of this compound can reverse this effect. Furthermore, administration of this compound alone has been shown to increase food intake, suggesting its ability to block the effects of endogenous alpha-MSH.
| Treatment | Food Intake (g) | Reference |
| Vehicle | 1.5 ± 0.3 | |
| This compound (1 nmol) | 4.5 ± 0.5 | |
| alpha-MSH (1 nmol) | 0.5 ± 0.2 | |
| alpha-MSH (1 nmol) + this compound (1 nmol) | 1.6 ± 0.4 |
Grooming Behavior
Alpha-MSH is a potent inducer of excessive grooming behavior in rodents. Studies have demonstrated that pretreatment with this compound can significantly attenuate this response.
| Treatment | Grooming Score (frequency/duration) | Reference |
| Vehicle | Baseline | |
| alpha-MSH (0.5 µg) | Increased grooming, stretching, yawning | |
| This compound + alpha-MSH | Prevention of grooming, stretching, and yawning |
Penile Erection
The central administration of alpha-MSH is known to induce penile erections. The ability of this compound to block this response has been investigated, providing insights into the role of MC4R in sexual function. Some studies indicate that this compound can prevent alpha-MSH-induced erections, suggesting a mediatory role for the MC4R in this behavior. However, other studies suggest that the MC4 receptor may not be the primary mediator for copulatory behavior in male rats.
| Treatment | Penile Erection Response | Reference |
| alpha-MSH (0.5 µg) | Induction of penile erection | |
| This compound + alpha-MSH | Prevention of penile erection | |
| This compound (continuous infusion) | No effect on copulatory behavior |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the mechanisms of action and the experimental designs used to validate this compound, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Caption: Alpha-MSH signaling pathway via the MC4R.
Caption: General experimental workflow for validating this compound.
Detailed Experimental Protocols
Intracerebroventricular (i.c.v.) Cannulation in Rats
Objective: To surgically implant a guide cannula into the lateral ventricle of the rat brain for direct administration of substances.
Materials:
-
Adult male rats (e.g., Sprague-Dawley, 250-300g)
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane or ketamine/xylazine cocktail)
-
Surgical instruments (scalpel, scissors, forceps)
-
Dental drill
-
Guide cannula and dummy cannula
-
Stainless steel screws
-
Dental cement
-
Antiseptic solution and sterile saline
-
Analgesics
Procedure:
-
Anesthetize the rat and mount it in the stereotaxic apparatus.
-
Shave the scalp and clean with antiseptic solution.
-
Make a midline incision to expose the skull.
-
Identify bregma and lambda landmarks.
-
Drill small holes for anchor screws and a larger hole for the cannula at the appropriate coordinates for the lateral ventricle (e.g., AP: -0.8 mm from bregma; ML: ±1.5 mm from midline; DV: -3.5 mm from skull surface).
-
Insert the anchor screws.
-
Slowly lower the guide cannula to the target depth.
-
Secure the cannula and screws with dental cement.
-
Insert the dummy cannula to keep the guide cannula patent.
-
Suture the incision.
-
Administer post-operative analgesics and allow the animal to recover for at least one week before behavioral experiments.
Assessment of Feeding Behavior
Objective: To quantify food intake in rats following i.c.v. administration of test compounds.
Materials:
-
Rats with i.c.v. cannulae
-
Standard rat chow
-
Metabolic cages or cages with specialized food hoppers
-
Balance for weighing food
Procedure:
-
Acclimate rats to the testing cages.
-
Rats may be food-deprived for a set period (e.g., 18 hours) before the experiment to stimulate feeding, or experiments can be conducted in free-feeding animals.
-
Administer the test compounds (vehicle, alpha-MSH, this compound, or a combination) via the i.c.v. cannula.
-
Immediately after injection, provide a pre-weighed amount of food.
-
Measure the amount of food consumed at specific time points (e.g., 1, 2, 4, and 24 hours) by weighing the remaining food and any spillage.
-
Calculate the cumulative food intake for each treatment group.
Assessment of Grooming Behavior
Objective: To observe and quantify grooming behavior in rats following i.c.v. administration.
Materials:
-
Rats with i.c.v. cannulae
-
Observation chambers (e.g., transparent Plexiglas cages)
-
Video recording equipment
Procedure:
-
Acclimate rats to the observation chambers.
-
Administer the test compounds i.c.v.
-
Immediately place the rat in the observation chamber and start video recording.
-
Observe and score grooming behavior for a defined period (e.g., 60 minutes).
-
Grooming can be quantified by recording the total time spent grooming, the frequency of grooming bouts, and the specific types of grooming actions (e.g., face washing, body licking).
Assessment of Penile Erection
Objective: To assess the frequency and latency of penile erections in rats following i.c.v. administration.
Materials:
-
Rats with i.c.v. cannulae
-
Observation chambers
Procedure:
-
Acclimate rats to the observation chambers.
-
Administer the test compounds i.c.v.
-
Place the rat in the observation chamber and observe for signs of penile erection.
-
Record the number of erections and the latency to the first erection over a set observation period (e.g., 90-120 minutes).
-
An erection is typically defined as the emergence of the glans penis from the penile sheath. More detailed scoring systems can classify the intensity of the erection.
References
Safety Operating Guide
Essential Procedures for the Proper Disposal of HS014
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive guide to the proper disposal procedures for the chemical compound designated as HS014, ensuring the safety of laboratory personnel and compliance with regulatory standards.
Immediate Safety Precautions
Before initiating any disposal procedures, consult the Safety Data Sheet (SDS) for this compound. In the absence of a specific SDS, treat this compound as a hazardous substance. Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. All handling of this compound waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.[1]
Waste Identification and Segregation
Proper identification and segregation of chemical waste are the foundational steps for safe disposal.
-
Designation as Hazardous Waste : Any quantity of this compound that is no longer intended for use is to be considered a hazardous waste.[2]
-
Labeling : All containers holding this compound waste must be clearly labeled with the words "Hazardous Waste" and include the full chemical name.[2] Chemical abbreviations or formulas are not acceptable.[2]
-
Segregation : this compound waste must be segregated from other incompatible waste streams to prevent dangerous chemical reactions.[2] Store in a designated satellite accumulation area.
Container Management
The integrity and proper use of waste containers are paramount to preventing leaks and spills.
| Parameter | Guideline | Source |
| Container Material | Must be compatible with this compound. Avoid using metal containers for acids or bases. | |
| Container Condition | Must be in good condition, with no leaks, cracks, or rust. | |
| Container Lid | Must have a secure, tight-fitting screw cap. | |
| Filling Capacity | Do not fill beyond 90% of the container's capacity to allow for expansion. | |
| Container Status | Keep containers closed except when adding waste. |
Disposal of Liquid and Solid Waste
The physical state of the this compound waste dictates the specific disposal protocol.
Liquid this compound Waste:
-
Collect liquid this compound waste in a dedicated, properly labeled, and compatible container.
-
Store the container in a secondary containment bin to mitigate potential spills.
-
Under no circumstances should hazardous chemicals like this compound be disposed of down the drain.
Solid this compound Waste:
Solid waste contaminated with this compound, such as gloves, bench paper, and pipette tips, must be disposed of as hazardous solid waste.
-
Collect contaminated solid waste in a designated container lined with a heavy-duty polyethylene bag (e.g., 7-mil) or three standard trash bags.
-
The container lid must remain closed except when adding waste.
-
The bag should not be filled more than three-quarters full.
-
Once full, seal the bag and complete a chemical waste collection form.
Disposal of Empty Containers
Empty containers that previously held this compound must be decontaminated before disposal.
-
Non-Acutely Hazardous : If this compound is not an acutely hazardous waste, the container can be disposed of as regular trash after all contents have been poured out and the container is air-dried.
-
Acutely Hazardous Waste : If this compound is an acutely hazardous waste, the container must be triple-rinsed with a suitable solvent.
-
Each rinse should use a solvent volume equal to approximately 5% of the container's volume.
-
The rinsate must be collected and disposed of as hazardous waste.
-
-
After rinsing, deface or remove all labels from the container before disposing of it in the regular trash.
Experimental Protocol: Triple-Rinsing of Acutely Hazardous Waste Containers
-
Select a solvent capable of dissolving this compound.
-
Add the solvent to the empty container, ensuring the volume is approximately 5% of the container's total volume.
-
Securely cap the container and agitate it to ensure the solvent contacts all interior surfaces.
-
Pour the rinsate into a designated hazardous waste container.
-
Repeat steps 2-4 two more times for a total of three rinses.
-
Allow the container to air-dry completely in a well-ventilated area, such as a fume hood.
-
Deface all labels on the container before disposal.
Logical Workflow for this compound Waste Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
